molecular formula C29H28F2N6O2 B8037422 Olafertinib CAS No. 145379-14-2

Olafertinib

Cat. No.: B8037422
CAS No.: 145379-14-2
M. Wt: 530.6 g/mol
InChI Key: IDRGFNPZDVBSSE-UHFFFAOYSA-N
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Description

EGFR Mutant-specific Inhibitor CK-101 is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutation T790M, and the L858R and del 19 mutations, with potential antineoplastic activity. Upon administration, the EGFR mutant-specific inhibitor CK-101 specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, CK-101 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Properties

IUPAC Name

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGFNPZDVBSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660963-42-7
Record name CK-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAFERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olafertinib: A Technical Guide to its Mechanism of Action in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olafertinib (formerly CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Checkpoint Therapeutics and NeuPharma, this compound is designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] This high selectivity is intended to improve the therapeutic window and reduce the toxicities commonly associated with earlier-generation EGFR TKIs. This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor activity by competitively and irreversibly binding to the ATP-binding site within the kinase domain of mutant EGFR.[4] This covalent modification effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.[4] The primary targets of this compound are NSCLC cells harboring activating EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. By potently inhibiting these mutant forms of EGFR while exhibiting significantly less activity against WT EGFR, this compound aims to provide a more targeted and tolerable therapeutic option for patients with EGFR-mutated NSCLC.

Signaling Pathway Inhibition

The binding of this compound to mutant EGFR disrupts the activation of key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways, when constitutively activated by mutant EGFR, drive uncontrolled cell growth, proliferation, and suppression of apoptosis. This compound's inhibition of EGFR phosphorylation leads to the downregulation of these pathways, resulting in cell cycle arrest and induction of programmed cell death (apoptosis) in EGFR-mutant cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR pEGFR Phosphorylated EGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->pEGFR Inhibits ATP ATP ATP->pEGFR GRB2 GRB2/SOS pEGFR->GRB2 PI3K PI3K pEGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis

Figure 1: this compound's Inhibition of the EGFR Signaling Pathway.

Quantitative Data Presentation

Preclinical Data

This compound has demonstrated potent and selective activity against EGFR-mutant NSCLC cell lines in preclinical studies. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Cellular Activity of this compound

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
HCC827exon 19 deletion<15
NCI-H1975L858R/T790M<5
A431Wild-Type>1000

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelEGFR Mutation StatusTreatmentTumor Growth Inhibition (%)Reference
PC-9exon 19 deletionThis compound (oral, daily)up to 90%
NCI-H1975L858R/T790MThis compound (oral, daily)up to 95%
A431Wild-TypeThis compound (oral, daily)No inhibition
Clinical Data

The first-in-human Phase 1/2 clinical trial (NCT02926768) evaluated the safety and efficacy of this compound in patients with EGFR-mutated NSCLC and other advanced solid tumors.

Table 3: Preliminary Efficacy Results from the Phase 1/2 Trial (NCT02926768)

Patient PopulationEndpointResultReference
EGFRm+ NSCLCOverall Response Rate (ORR)47.4%
EGFRm+ NSCLCInterim Overall Response Rate (ORR)54.8%

A pivotal Phase 3 clinical trial is ongoing to evaluate this compound as a first-line treatment for patients with EGFR mutation-positive locally advanced or metastatic NSCLC.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of EGFR TKIs like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on NSCLC cell lines.

  • Cell Seeding: NSCLC cells (e.g., HCC827, NCI-H1975, A431) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells treat_cells Treat with this compound (72 hours) seed_cells->treat_cells add_mtt Add MTT solution (2-4 hours) treat_cells->add_mtt solubilize Solubilize formazan crystals (DMSO) add_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a Cell Viability (MTT) Assay.
Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of this compound on EGFR autophosphorylation.

  • Cell Culture and Treatment: NSCLC cells are cultured to 70-80% confluency and then serum-starved overnight. The cells are then pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-EGFR band relative to the total EGFR band indicates the degree of inhibition by this compound.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human NSCLC cells (e.g., PC-9, NCI-H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID/Beige mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKIs, acquired resistance can still emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

On-Target Resistance
  • C797S Mutation: A tertiary mutation in the EGFR kinase domain, C797S, can arise and prevent the covalent binding of irreversible inhibitors like this compound, leading to reactivation of EGFR signaling.

Off-Target Resistance (Bypass Pathways)
  • MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, thereby bypassing the inhibitory effect of this compound.

  • HER2 Amplification: Similar to MET, amplification of HER2 (ERBB2) can provide an alternative signaling route to drive tumor growth.

  • Activation of other signaling pathways: Alterations in other pathways, such as RAS-MAPK and PI3K-AKT, can also contribute to resistance.

Resistance_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR_C797S EGFR (C797S) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_C797S->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_C797S->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR This compound This compound This compound->EGFR_C797S Binding Blocked Tumor_Growth Tumor Growth and Survival RAS_RAF_MEK_ERK->Tumor_Growth PI3K_AKT_mTOR->Tumor_Growth

Figure 3: Mechanisms of Acquired Resistance to this compound.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action against EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. Preclinical and early clinical data support its continued development as a promising therapeutic agent. Further investigation into its clinical efficacy, particularly from the ongoing Phase 3 trial, and a deeper understanding of resistance mechanisms will be critical in optimizing its use in the clinical setting and improving outcomes for patients with NSCLC.

References

CK-101: A Deep Dive into its Selective Inhibition of the EGFR T790M Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary driver of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4][5] This has spurred the development of third-generation inhibitors specifically designed to target this resistance mutation while sparing wild-type (WT) EGFR, thereby reducing associated toxicities. CK-101 (also known as RX518) is a novel, orally administered, irreversible EGFR kinase inhibitor that has demonstrated potent and selective activity against EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways related to the EGFR T790M mutation selectivity of CK-101.

Quantitative Analysis of CK-101's In Vitro and In Vivo Efficacy

Preclinical studies have been instrumental in quantifying the selective inhibitory activity of CK-101. The following tables summarize the key findings from in vitro cell proliferation assays and in vivo xenograft models.

In Vitro Potency and Selectivity of CK-101

The half-maximal inhibitory concentration (IC50) values from cell proliferation assays demonstrate CK-101's potent inhibition of cell lines harboring activating and resistance EGFR mutations, with significantly less activity against wild-type EGFR.

Cell LineEGFR Mutation StatusCK-101 IC50 (µM)Reference Compounds IC50 (µM)
NCI-H1975L858R/T790M<0.005Afatinib: 0.057, Osimertinib: 0.005
HCC827exon 19 deletion<0.015Afatinib: <0.001, Osimertinib: <0.001
A431Wild-Type>0.5Afatinib: 0.004
(Data sourced from Checkpoint Therapeutics preclinical data presentations)

These results indicate that CK-101 is over 100-fold more potent against the L858R/T790M double mutant cell line (NCI-H1975) compared to the wild-type EGFR cell line (A431).

In Vivo Antitumor Activity of CK-101

Xenograft studies in mice further corroborate the selective in vivo efficacy of CK-101 against EGFR-mutant tumors.

Xenograft ModelEGFR Mutation StatusTreatmentTumor Growth Inhibition
NCI-H1975L858R/T790MCK-101 (50, 100, 200 mg/kg, once daily)Up to 95% (p <0.001)
PC-9exon 19 deletionCK-101 (50, 100, 200 mg/kg, once daily)Up to 90% (p <0.001)
A431Wild-TypeCK-101 (50, 100, 200 mg/kg, once daily)No significant inhibition
(Data sourced from Checkpoint Therapeutics preclinical data presentations)

Notably, CK-101 demonstrated a dose-dependent inhibition of tumor growth in the mutant xenograft models, while showing no activity in the wild-type model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CK-101.

Cell Proliferation Assay

This assay is used to determine the IC50 values of a compound against various cancer cell lines.

  • Cell Culture: Human cancer cell lines with different EGFR mutation statuses (e.g., NCI-H1975 for L858R/T790M, HCC827 for exon 19 deletion, and A431 for wild-type) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of CK-101, reference compounds (e.g., afatinib, osimertinib), or vehicle control for 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell inhibition for each compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Xenograft Studies

These in vivo studies assess the antitumor efficacy of a compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID/Beige mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., NCI-H1975, PC-9, A431) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 50-100 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of CK-101, positive control).

  • Drug Administration: CK-101 is administered orally once daily for a specified period (e.g., 14 or 21 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The mean tumor volume for each treatment group is plotted over time to assess tumor growth inhibition. Statistical analysis (e.g., p-value) is used to determine the significance of the observed antitumor effect compared to the control group.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the selectivity of CK-101.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR Inhibitors cluster_downstream Downstream Signaling EGFR_WT Wild-Type EGFR Proliferation Cell Proliferation & Survival EGFR_WT->Proliferation Activates EGFR_mut Mutant EGFR (L858R/del19) EGFR_mut->Proliferation Constitutively Activates EGFR_T790M Mutant EGFR (L858R/del19 + T790M) EGFR_T790M->Proliferation Constitutively Activates Gen1_2_TKI 1st/2nd Gen TKI Gen1_2_TKI->EGFR_mut Inhibits Gen1_2_TKI->EGFR_T790M Ineffective (Resistance) CK101 CK-101 CK101->EGFR_WT Minimal Inhibition CK101->EGFR_T790M Inhibits EGF EGF EGF->EGFR_WT Binds EGF->EGFR_mut Binds

Caption: EGFR signaling and TKI inhibition mechanisms.

The T790M mutation, known as the "gatekeeper" mutation, is located in the ATP-binding pocket of the EGFR kinase domain. It increases the receptor's affinity for ATP, which outcompetes first- and second-generation inhibitors, leading to resistance. CK-101, as a third-generation inhibitor, is designed to covalently bind to the mutant EGFR, including the T790M form, thereby overcoming this resistance mechanism.

CK101_MOA cluster_resistance T790M-Mediated Resistance cluster_ck101 CK-101 Mechanism of Action EGFR_T790M EGFR with T790M Mutation Increased_ATP_Affinity Increased ATP Affinity EGFR_T790M->Increased_ATP_Affinity ATP ATP ATP->EGFR_T790M Binds Gen1_2_TKI 1st/2nd Gen TKI Gen1_2_TKI->EGFR_T790M Outcompeted by ATP TKI_Resistance TKI Resistance Increased_ATP_Affinity->TKI_Resistance CK101 CK-101 CK101->EGFR_T790M Binds Covalent_Bond Irreversible Covalent Bond CK101->Covalent_Bond Inhibition_of_Signaling Inhibition of Downstream Signaling Covalent_Bond->Inhibition_of_Signaling Leads to

Caption: CK-101's mechanism to overcome T790M resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select Cell Lines (WT, Mutant, T790M) Prolif_Assay Cell Proliferation Assay Cell_Lines->Prolif_Assay IC50_Det Determine IC50 Values Prolif_Assay->IC50_Det Selectivity_Index Calculate Selectivity Index (IC50 WT / IC50 T790M) IC50_Det->Selectivity_Index Efficacy_Eval Evaluate Antitumor Efficacy Selectivity_Index->Efficacy_Eval Correlates with Xenograft_Models Establish Xenograft Models (WT, Mutant, T790M) Treatment_Groups Randomize into Treatment Groups Xenograft_Models->Treatment_Groups Tumor_Measurement Measure Tumor Growth Treatment_Groups->Tumor_Measurement Tumor_Measurement->Efficacy_Eval

Caption: Workflow for assessing CK-101's selectivity.

Conclusion

The preclinical data for CK-101 strongly support its profile as a potent and selective inhibitor of the EGFR T790M resistance mutation. The significant differential in inhibitory activity between mutant and wild-type EGFR in both in vitro and in vivo models suggests a favorable therapeutic window, potentially minimizing the dose-limiting toxicities associated with non-selective EGFR inhibitors. The ongoing clinical development of CK-101, which entered a first-in-human Phase 1/2 clinical trial in 2016, will be critical in determining its clinical utility for NSCLC patients who have developed resistance to prior EGFR TKI therapies.

References

Understanding Olafertinib's Covalent Binding to EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101 or RX518) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] A key feature of third-generation inhibitors like this compound is their minimal activity against wild-type (WT) EGFR, which is believed to reduce the severe side effects, such as skin rash and diarrhea, that are often associated with earlier generation TKIs.[3]

This technical guide provides an in-depth exploration of the core mechanism of this compound: its covalent binding to the EGFR kinase domain. We will delve into the specifics of the binding site, the chemical reaction involved, the kinetic parameters that define this interaction, and the experimental protocols used to characterize it.

Mechanism of Covalent Inhibition

This compound's irreversible inhibition of EGFR is achieved through the formation of a covalent bond with a specific amino acid residue within the ATP-binding site of the kinase domain. This mechanism is characteristic of many third-generation EGFR inhibitors.

The Target: Cysteine 797

The covalent binding of this compound occurs at the Cysteine 797 (Cys797) residue of EGFR. This cysteine is located in the hinge region of the ATP-binding cleft and is accessible for targeted covalent inhibitors. The thiol group of the cysteine side chain acts as a nucleophile in the binding reaction.

The Warhead: Michael Acceptor

The chemical structure of this compound incorporates an acrylamide group. This functional group is an α,β-unsaturated carbonyl compound, which acts as a Michael acceptor. The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack by the thiol group of Cys797.

The Reaction: Michael Addition

The covalent bond between this compound and Cys797 is formed through a Michael addition reaction. This is a nucleophilic addition of the cysteine thiol to the α,β-unsaturated carbonyl of the acrylamide group on this compound. This reaction results in a stable, irreversible adduct, effectively locking the inhibitor in the ATP-binding site and preventing ATP from binding, thus inhibiting the kinase activity of EGFR.

G cluster_0 This compound cluster_1 EGFR Kinase Domain cluster_2 Covalent Adduct This compound Acrylamide Group (Michael Acceptor) Adduct This compound-EGFR Covalent Complex This compound->Adduct Michael Addition Cys797 Cysteine 797 (Nucleophile) Cys797->Adduct

Figure 1: Covalent bond formation between this compound and EGFR Cys797.

Quantitative Analysis of this compound's Activity

The potency and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the available quantitative data.

Cell LineEGFR Mutation StatusIC50 (µM)
HCC827exon 19 deletion< 0.015
NCI-H1975L858R/T790M< 0.005

Table 1: In Vitro Cell Proliferation Inhibition by this compound. Data from a 72-hour cell proliferation assay.

EGFR VariantGI50 (nM)
EGFR L858R/T790M5
EGFR del1910
EGFR WT689

Table 2: In Vitro Enzyme Inhibition by this compound.

For irreversible inhibitors, the kinetic constants kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) provide a more accurate measure of potency than IC50 or GI50 values. The overall efficiency of covalent bond formation is represented by the second-order rate constant kinact/KI. While specific kinact and KI values for this compound are not publicly available, Table 3 provides an example of these parameters for another third-generation EGFR inhibitor, Osimertinib, to illustrate the typical data generated.

EGFR VariantKi (nM)kinact (s-1)kinact/KI (M-1s-1)
L858R2.90.00491.7 x 106
L858R/T790M0.50.00499.8 x 106
WT8.30.00172.0 x 105

Table 3: Example Kinetic Parameters for Covalent Inhibition of EGFR by Osimertinib. This data is for illustrative purposes and is not specific to this compound.

EGFR Signaling and Inhibition by this compound

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth.

This compound, by binding to the ATP-binding site of mutant EGFR and inhibiting its kinase activity, blocks the phosphorylation and activation of downstream signaling proteins. This leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 2: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Characterizing the covalent binding and activity of this compound involves a variety of experimental techniques. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

  • Cell Seeding: Plate cancer cell lines (e.g., HCC827, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For MTS, measure the absorbance at 490 nm.

  • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 4 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

G start Cancer Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Analysis immunoblot->detection

Figure 3: General workflow for Western blot analysis.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent binding of this compound to EGFR and to identify the specific binding site.

  • Incubation: Incubate purified recombinant EGFR kinase domain with this compound.

  • Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against the EGFR protein sequence to identify peptides. A mass shift corresponding to the molecular weight of this compound on a peptide containing Cys797 confirms the covalent modification at that site.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor that forms an irreversible covalent bond with Cysteine 797 in the ATP-binding pocket of the EGFR kinase domain. This mechanism of action allows it to effectively inhibit the activity of both sensitizing and T790M resistance mutations in EGFR, while sparing the wild-type receptor. The characterization of its covalent binding and its effects on downstream signaling pathways through a combination of biochemical and cell-based assays provides a strong rationale for its clinical development in the treatment of EGFR-mutated non-small cell lung cancer. Further disclosure of detailed kinetic and structural data will provide a more complete understanding of its molecular interactions and facilitate the development of next-generation inhibitors.

References

Initial Investigations into the Efficacy of Olafertinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (formerly known as CK-101) is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of the initial preclinical and clinical investigations into the efficacy of this compound, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound functions as an irreversible inhibitor of mutant EGFR.[2] In NSCLC with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. First- and second-generation TKIs can effectively inhibit these mutant forms of EGFR. However, patients often develop resistance, with the T790M "gatekeeper" mutation accounting for a significant proportion of cases. This mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the affinity of earlier-generation inhibitors.

This compound is designed to overcome this resistance by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding allows it to effectively inhibit the enzymatic activity of EGFR, even in the presence of the T790M mutation. By blocking EGFR signaling, this compound inhibits downstream pathways crucial for tumor growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4]

Signaling Pathway

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Cell Culture (e.g., NCI-H1975) B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment & Control Groups C->D E 5. Oral Administration of this compound (daily) D->E F 6. Continued Monitoring of Tumor Volume & Body Weight E->F G 7. Tumor Excision & Measurement at Endpoint F->G H 8. Calculation of Tumor Growth Inhibition G->H

References

Olafertinib: A Technical Deep Dive into Overcoming Acquired EGFR Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation is a primary driver of resistance to first and second-generation EGFR TKIs. Olafertinib (CK-101) is a third-generation, irreversible EGFR TKI specifically designed to target both the initial activating EGFR mutations and the acquired T790M resistance mutation, while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies relevant to this compound's role in overcoming acquired EGFR resistance.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines and in vivo models, demonstrating its potent and selective inhibitory activity against EGFR mutations, including T790M.

In Vitro Cellular Proliferation Assay Data

The half-maximal inhibitory concentrations (IC50) of this compound were determined in human cancer cell lines with different EGFR mutation statuses after a 72-hour incubation period. The results are summarized below, alongside comparative data for other EGFR TKIs.

Cell LineEGFR Mutation StatusThis compound (CK-101) IC50 (nM)Osimertinib IC50 (nM)Afatinib IC50 (nM)
NCI-H1975L858R/T790M5223
HCC827Exon 19 deletion1031
A431Wild-Type68928034
Data sourced from a preclinical study poster by Qian et al.[1]
In Vivo Xenograft Model Efficacy

The anti-tumor activity of this compound was assessed in mouse xenograft models using human NSCLC cell lines.

Xenograft ModelEGFR Mutation StatusTreatmentTumor Growth Inhibitionp-value
PC-9Exon 19 deletionThis compound (50, 100, 200 mg/kg, p.o., qd)Up to 90%<0.001
NCI-H1975L858R/T790MThis compound (50, 100, 200 mg/kg, p.o., qd)Up to 95%<0.001
A431Wild-TypeThis compound (50, 100, 200 mg/kg, p.o., qd)No inhibitionN/A
A431Wild-TypeAfatinib (6 mg/kg, p.o., qd)Inhibition observedN/A
Data sourced from a preclinical study poster by Qian et al.[1]

Mechanism of Action and Signaling Pathways

This compound is an irreversible kinase inhibitor that selectively targets the ATP-binding site of mutant EGFR, including the T790M variant.[2] By covalently binding to a cysteine residue (Cys797) in the active site, it effectively blocks EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathway and the point of irreversible inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are representative methodologies for key assays used in the evaluation of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Assay (Luminescent)

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant EGFR enzyme (wild-type and mutant forms)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (for controls) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound end End setup_reaction Set up kinase reaction in 96-well plate: - this compound/vehicle - EGFR enzyme + substrate - ATP prep_compound->setup_reaction incubate_reaction Incubate at 30°C for 60 min setup_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30-60 min) stop_reaction->detect_signal read_plate Measure luminescence detect_signal->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow for a luminescent in vitro EGFR kinase assay.

NSCLC Xenograft Model in Mice

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Human NSCLC cell lines (e.g., NCI-H1975, PC-9)

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Matrigel

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture NSCLC cells to the desired confluence. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally once daily at the specified doses. The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment for a defined period (e.g., 14 or 21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Logical Relationship of Preclinical Evaluation

Preclinical_Evaluation_Logic cluster_in_vitro cluster_in_vivo in_vitro In Vitro Studies in_vivo In Vivo Studies in_vitro->in_vivo clinical_dev Clinical Development in_vivo->clinical_dev kinase_assay EGFR Kinase Assay (IC50 determination) cell_proliferation Cell Proliferation Assay (IC50 determination) xenograft NSCLC Xenograft Model (Tumor Growth Inhibition) pk_pd Pharmacokinetics/ Pharmacodynamics

Caption: Logical progression of preclinical evaluation for this compound.

Conclusion

This compound demonstrates significant promise as a third-generation EGFR TKI for overcoming acquired resistance mediated by the T790M mutation in NSCLC. Preclinical data highlight its potent and selective inhibitory activity against mutant EGFR, leading to substantial tumor growth inhibition in in vivo models. The provided experimental protocols offer a framework for the continued investigation and development of this compound and other next-generation EGFR inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapies.

References

The Discovery and Development of Olafertinib: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olafertinib (formerly CK-101 or RX518), a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). Developed by Suzhou NeuPharma and licensed to Checkpoint Therapeutics for development in multiple global regions, this compound is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile aims to overcome acquired resistance to earlier-generation EGFR TKIs and reduce the dose-limiting toxicities associated with WT EGFR inhibition. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC, occurring in approximately 20% of patients.[1] First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially demonstrated remarkable efficacy in patients with tumors harboring these mutations. However, the majority of patients inevitably develop acquired resistance, most commonly through the emergence of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[3] This clinical challenge necessitated the development of third-generation inhibitors capable of targeting this resistant form of the enzyme.

This compound was developed to address this unmet medical need. As a third-generation, irreversible EGFR inhibitor, it is designed to be highly selective for EGFR-activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against WT EGFR.[1]

Mechanism of Action: Selective Inhibition of Mutant EGFR

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. By selectively targeting the mutant forms of EGFR, this compound minimizes off-target effects, which are often associated with the inhibition of WT EGFR and can lead to toxicities such as skin rash and diarrhea.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell proliferation, survival, and angiogenesis. In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. This compound's inhibition of mutant EGFR effectively shuts down these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Promotes Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Analysis Cell_Culture NSCLC Cell Culture (e.g., PC-9, NCI-H1975) Implantation Subcutaneous Implantation Cell_Culture->Implantation Mice Immunocompromised Mice (e.g., BALB/c nude) Mice->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Oral Administration of this compound Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Tumor Growth Inhibition Analysis Data_Collection->Analysis

References

The Precision Strike of Olafertinib: An In-depth Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] Developed by Suzhou NeuPharma and Checkpoint Therapeutics, this compound is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR.[1] This selectivity enhances its therapeutic window and reduces off-target effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on downstream signaling pathways. We will delve into the quantitative data, detailed experimental protocols, and visual representations of the molecular cascades influenced by this potent inhibitor.

Mechanism of Action

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by the inhibition of EGFR are the Ras-Raf-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various EGFR mutations and its effect on the proliferation of NSCLC cell lines.

Table 1: this compound Enzymatic Inhibition (GI50)

TargetGI50 (nM)
EGFR L858R/T790M5
EGFR del1910
EGFR WT689

Data sourced from MedchemExpress.[1]

Table 2: this compound Cell Proliferation Inhibition (IC50)

Cell LineEGFR Mutation StatusIC50 (µM)
HCC827del19< 0.015
NCI-H1975L858R/T790M< 0.005

Data sourced from MedchemExpress.[1]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams were generated using the Graphviz DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Metastasis Metastasis This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathways and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest NSCLC cells (e.g., HCC827, NCI-H1975) during their exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

EGFR Kinase Assay (Biochemical Assay)

This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

  • Reagents and Materials:

    • Purified recombinant human EGFR (wild-type or mutant)

    • Poly(Glu, Tyr) 4:1 as a generic substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound at various concentrations

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, purified EGFR enzyme, and the substrate.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the GI50 value, which is the concentration of this compound that causes a 50% inhibition of the EGFR kinase activity.

Western Blot Analysis for Downstream Signaling Proteins

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like AKT, ERK, and STAT3.

  • Cell Treatment and Lysis:

    • Seed NSCLC cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), ERK (p-ERK), and STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of EGFR, AKT, ERK, STAT3, and a loading control like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (EGFR Inhibition) Cell_Viability Cell Viability Assay (IC50 Determination) Biochemical_Assay->Cell_Viability Informs Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Guides Concentration Selection Xenograft Tumor Xenograft Models (Anti-tumor Efficacy) Western_Blot->Xenograft Confirms Mechanism

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Mechanism_of_Action_Logic EGFR_Mutation Activating EGFR Mutation (e.g., L858R, del19, T790M) Constitutive_Activation Constitutive EGFR Activation EGFR_Mutation->Constitutive_Activation Downstream_Signaling Aberrant Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Constitutive_Activation->Downstream_Signaling Inhibition_of_Signaling Inhibition of Downstream Signaling Cancer_Hallmarks Cancer Cell Proliferation, Survival, and Metastasis Downstream_Signaling->Cancer_Hallmarks Olafertinib_Action This compound Administration Olafertinib_Action->Constitutive_Activation Blocks Apoptosis Induction of Apoptosis Tumor_Regression Tumor Regression

References

Methodological & Application

Application Notes and Protocols: Olafertinib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Olafertinib (also known as CK-101) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations and the T790M resistance mutation, with minimal activity against wild-type EGFR.[1][2][3] This selectivity is intended to improve the therapeutic window and reduce off-target effects compared to earlier generation EGFR inhibitors.[2] The primary application of this compound is in the treatment of non-small cell lung cancer (NSCLC) in patients who have developed resistance to other EGFR inhibitor therapies. This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric assays such as the MTT and Crystal Violet assays.

Mechanism of Action: this compound functions by irreversibly binding to the ATP-binding site of mutant EGFR, thereby blocking downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. This inhibition of EGFR signaling ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells harboring these specific mutations.

Signaling Pathway Targeted by this compound:

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Irreversibly Binds (Inhibits) Apoptosis Apoptosis This compound->Apoptosis Induces ATP ATP ATP->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineEGFR Mutation StatusIC50 (µM)Incubation Time (h)Reference
HCC827del19< 0.01572
NCI-H1975L858R/T790M< 0.00572
Wild-TypeWild-Type EGFR0.689Not Specified

Experimental Protocols

Two common and reliable methods for assessing in vitro cell viability are the MTT assay and the Crystal Violet assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Target cancer cell lines (e.g., NCI-H1975 for EGFR T790M mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 dilutions.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only for background).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value.

Crystal Violet Assay

This assay is a simple method for quantifying cell viability by staining the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • PBS

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (100%)

  • Solubilization solution (e.g., 1% SDS in water)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation and Staining:

    • After the 72-hour drug incubation, gently wash the cells twice with PBS.

    • Aspirate the PBS and add 50 µL of 100% methanol to each well to fix the cells. Incubate for 10 minutes at room temperature.

    • Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Washing:

    • Gently wash the plate with tap water until the water runs clear.

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 1% SDS) to each well.

    • Place the plate on an orbital shaker for 15-60 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to analyze the data.

Experimental Workflow Diagram

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h for Adhesion start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_reagent Add Assay Reagent (MTT or Crystal Violet) incubation2->add_reagent incubation3 Incubate as per Protocol add_reagent->incubation3 solubilize Solubilize Formazan/Dye incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end Results analyze->end

Caption: General workflow for an in vitro cell viability assay.

References

Application Notes and Protocols for Establishing an Olafertinib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] Despite the initial efficacy of such targeted therapies, the development of acquired resistance is a significant clinical challenge that ultimately limits their long-term success.[3] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of next-generation therapies.

These application notes provide a comprehensive guide to generating and characterizing an this compound-resistant cancer cell line. The protocols detailed below describe a widely used method of inducing resistance through continuous, long-term exposure to escalating doses of the drug. This process selects for a population of cells that can survive and proliferate at concentrations of this compound that are cytotoxic to the parental, sensitive cell line.

Data Presentation: Characterization of Parental vs. This compound-Resistant Cell Lines

Successful generation of an this compound-resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. Further characterization often reveals changes in cell morphology, proliferation rates, and the activation of specific signaling pathways. The following tables summarize representative quantitative data from studies on resistance to third-generation EGFR TKIs, which can be expected to be similar for this compound.

Table 1: Comparison of IC50 Values in Parental and EGFR-TKI-Resistant NSCLC Cell Lines.

Cell LineParental IC50 (nM)Resistant Cell LineResistant IC50 (nM)Fold ResistanceDrugReference
PC-97PC-9ER165~23.6Afatinib[4]
H325512---Erlotinib[4]
H19754950H1975-OR36670~1.35Osimertinib
H19754950H1975-OR46810~1.38Osimertinib
H19754950H1975-OR66090~1.23Osimertinib
HCC8276.5-22.0HCC827ER197.329.0-30.4Erlotinib
H1975-H1975/osi-6b-90Osimertinib
H1975-H1975/osi-5b/VPL-244Osimertinib

Table 2: Molecular Characteristics of EGFR-TKI Resistant Cell Lines.

Resistance MechanismMethod of DetectionParental Cell LineResistant Cell LineObserved ChangeReference
MET AmplificationFISH, NGSVarious NSCLC linesTKI-Resistant subclones5-21% of cases after 1st/2nd gen. TKIs; 7-15% after 1st-line osimertinib
Epithelial-Mesenchymal Transition (EMT)Western BlotH1975H1975-ORLoss of E-Cadherin, gain of Vimentin and CD44
Bypass Pathway Activation (p-AKT/p-ERK)Western BlotH1975H1975-ORSustained phosphorylation of AKT and ERK in the presence of Osimertinib
Increased PD-L1 ExpressionImmunohistochemistryPC-9, H3255, HCC827TKI-Resistant subclones with T790MIncreased PD-L1 expression correlated with increased EGFR phosphorylation

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using MTT Assay

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. c. Carefully remove the medium from each well. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. c. Plot a dose-response curve with drug concentration on the x-axis and cell viability on the y-axis. d. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of an this compound-Resistant Cell Line

Objective: To establish a cell line with acquired resistance to this compound through continuous dose escalation.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryovials and freezing medium

Procedure:

  • Initial Exposure: a. Seed the parental cells in a T25 flask. b. Once the cells are 50-60% confluent, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20-IC50 value determined in Protocol 1. c. A significant amount of cell death is expected initially. The surviving cells represent a subpopulation with some level of resistance.

  • Culture and Recovery: a. Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. b. Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

  • Dose Escalation: a. Once the cells are proliferating stably at the current drug concentration (i.e., consistent doubling time), subculture them and increase the concentration of this compound by 1.5 to 2-fold. b. Repeat this cycle of recovery and dose escalation over several months. c. It is highly recommended to cryopreserve cell stocks at each successful concentration increase.

  • Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. b. Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

  • Confirmation of Resistance: a. Periodically perform the IC50 determination assay (Protocol 1) on the resistant cell line to confirm and quantify the level of resistance compared to the parental cell line.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate changes in the expression and phosphorylation status of proteins in the EGFR signaling pathway and potential bypass pathways.

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running, and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-MET, anti-E-cadherin, anti-Vimentin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: a. Seed parental and resistant cells and grow to 70-80% confluency. If desired, treat with this compound at various concentrations and time points. b. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. For detecting phosphorylated proteins, use 5% BSA in TBST as milk contains phosphoproteins that can cause high background. b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start with Parental Cancer Cell Line ic50 Protocol 1: Determine Initial IC50 (MTT Assay) start->ic50 resistance Protocol 2: Generate Resistant Line (Continuous Dose Escalation) ic50->resistance characterize Characterize Resistant Phenotype resistance->characterize ic50_confirm Confirm IC50 Shift characterize->ic50_confirm western Protocol 3: Analyze Signaling Pathways (Western Blot) characterize->western end Established this compound- Resistant Cell Line Model ic50_confirm->end western->end

Caption: Experimental workflow for generating an this compound-resistant cell line.

Resistance_Mechanisms cluster_EGFR EGFR-Dependent cluster_Bypass EGFR-Independent (Bypass Pathways) cluster_downstream Downstream Alterations cluster_phenotype Phenotypic Changes EGFR_mut Secondary EGFR Mutations (e.g., C797S) Olafertinib_Res This compound Resistance EGFR_mut->Olafertinib_Res MET_amp MET Amplification MET_amp->Olafertinib_Res HER2_amp HER2 Amplification HER2_amp->Olafertinib_Res Other_RTK Other RTK Activation Other_RTK->Olafertinib_Res RAS_mut RAS/BRAF Mutations RAS_mut->Olafertinib_Res PI3K_mut PIK3CA Mutations PI3K_mut->Olafertinib_Res EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Olafertinib_Res SCLC Histologic Transformation (e.g., to SCLC) SCLC->Olafertinib_Res

Caption: Potential mechanisms of resistance to this compound.

References

Application Note: Analysis of p-EGFR Inhibition by Olafertinib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, which activates downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-Akt.[1][2] Dysregulation of EGFR signaling is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC), making it a key therapeutic target.[2][3]

Olafertinib (CK-101) is an orally available, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors. This compound demonstrates high potency against mutant forms of EGFR while showing minimal activity against wild-type EGFR, potentially improving its therapeutic index.

Western blotting is a fundamental technique used to assess the efficacy of EGFR inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. This document provides a detailed protocol for treating cancer cells with this compound and quantifying the subsequent changes in EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) via Western blot analysis.

Signaling Pathway and Experimental Overview

To visualize the EGFR signaling cascade and the experimental process, the following diagrams are provided.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active p-EGFR (Active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway EGFR_active->PI3K_Akt RAS_ERK RAS/MEK/ERK Pathway EGFR_active->RAS_ERK This compound This compound This compound->EGFR_active Inhibition Proliferation Cell Proliferation, Survival, Growth PI3K_Akt->Proliferation RAS_ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound.

WB_Workflow A 1. Cell Culture (e.g., NCI-H1975) B 2. Serum Starvation (16-24 hours) A->B C 3. This compound Treatment (Dose-response / Time-course) B->C D 4. EGF Stimulation (100 ng/mL, 15 min) C->D E 5. Cell Lysis (RIPA Buffer + Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF Membrane) G->H I 9. Immunoblotting (p-EGFR, Total EGFR, β-actin) H->I J 10. Detection & Imaging (ECL Substrate) I->J K 11. Densitometry Analysis J->K

Caption: Experimental workflow for p-EGFR Western blot analysis.

Experimental Protocol

This protocol is optimized for assessing p-EGFR levels in a cell line known to harbor EGFR mutations sensitive to this compound, such as NCI-H1975 (L858R/T790M).

Materials and Reagents
  • Cell Line: NCI-H1975 or other appropriate EGFR-mutant cell line.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (CK-101): Prepare a stock solution in DMSO.

  • Human EGF: Reconstitute in sterile PBS.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 & 3.

  • Protein Assay: Pierce™ BCA Protein Assay Kit.

  • Sample Buffer: 4X Laemmli Sample Buffer.

  • SDS-PAGE: 4-20% Mini-PROTEAN® TGX™ Precast Protein Gels.

  • Transfer Membrane: PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-EGFR (Tyr1068) (1:1000 dilution).

    • Mouse anti-Total EGFR (1:1000 dilution).

    • Mouse anti-β-actin (1:5000 dilution) as a loading control.

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG (1:2000-1:5000 dilution).

    • HRP-conjugated Goat anti-Mouse IgG (1:2000-1:5000 dilution).

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Cell Seeding: Plate NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Treat cells for a desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO). This compound has a GI50 of ~5 nM against EGFR L858R/T790M, so a concentration range of 1-100 nM is appropriate.

  • EGF Stimulation: After inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL and incubate at 37°C for 15 minutes. An unstimulated, untreated well should be included as a negative control.

Cell Lysis and Protein Quantification
  • Lysis: Place the 6-well plates on ice and aspirate the medium. Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) diluted in 5% BSA in TBST overnight at 4°C.

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager.

Stripping and Re-probing
  • To ensure accurate normalization, the same membrane should be probed for total EGFR and a loading control.

  • Stripping: Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Re-probing: Wash thoroughly with PBS and TBST, then block the membrane again for 1 hour. Re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection. Repeat the process for the β-actin loading control.

Data Presentation and Analysis

The results of the Western blot should be quantified by densitometry using software such as ImageJ. The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band to account for differences in total EGFR protein levels. This ratio is then normalized to the loading control (β-actin) to ensure equal protein loading between lanes.

Table 1: Quantitative Analysis of p-EGFR Inhibition by this compound

The following table presents illustrative data showing the dose-dependent effect of a 6-hour this compound treatment on EGF-stimulated p-EGFR levels in NCI-H1975 cells.

Treatment Conditionp-EGFR / Total EGFR Ratio (Normalized to β-actin)% Inhibition of p-EGFR
Untreated Control0.15-
EGF Stimulated (Vehicle)1.000%
EGF + this compound (1 nM)0.6238%
EGF + this compound (5 nM)0.2575%
EGF + this compound (20 nM)0.0892%
EGF + this compound (100 nM)0.0496%

Data Interpretation: The results demonstrate that this compound effectively inhibits EGF-induced EGFR phosphorylation in a dose-dependent manner. A significant reduction in the p-EGFR/Total EGFR ratio is observed at concentrations consistent with the known GI50 of the drug, confirming its potent activity against mutant EGFR.

References

Application Notes and Protocols: Olafertinib for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[1][2] This selectivity allows for targeted inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis in cancer cells harboring these specific EGFR mutations.[3] These characteristics make this compound a valuable tool for in vitro studies in non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₉H₂₈F₂N₆O₂
Molecular Weight 530.57 g/mol
CAS Number 1660963-42-7
Appearance Light yellow to yellow solid

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible in vitro experimental results. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). Organic solvents are required to prepare stock solutions.

SolventSolubilityNotesReference
DMSO 125 mg/mL (235.60 mM)Ultrasonic treatment may be needed to aid dissolution. Use freshly opened DMSO as it is hygroscopic.
Ethanol InsolubleNot a suitable solvent.
Water InsolubleNot a suitable solvent.

For In Vivo Formulations (as a reference for solvent systems):

FormulationCompositionAchieved ConcentrationReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.92 mM)
Protocol 2 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.92 mM)

In Vitro Biological Activity

This compound exhibits potent inhibitory activity against cancer cell lines with activating and resistance EGFR mutations.

Cell LineEGFR Mutation StatusIC₅₀ / GI₅₀Reference
NCI-H1975 L858R/T790M< 0.005 µM (IC₅₀)
HCC827 del19< 0.015 µM (IC₅₀)
- EGFR L858R/T790M5 nM (GI₅₀)
- EGFR del1910 nM (GI₅₀)
- EGFR WT689 nM (GI₅₀)

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, triggering downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound, by binding to the ATP-binding site of mutant EGFR, blocks this initial phosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR Mutant EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to prepare working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (M.W. = 530.57 g/mol ). For 1 mL of 10 mM stock, weigh out 5.31 mg of this compound.

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the aliquoted stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution using complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate (24 hours) seed_cells->incubate_24h treat_cells 3. Treat Cells with This compound & Vehicle incubate_24h->treat_cells incubate_72h 4. Incubate (e.g., 72 hours) treat_cells->incubate_72h add_reagent 5. Add Viability Reagent (e.g., MTT) incubate_72h->add_reagent incubate_4h 6. Incubate (2-4 hours) add_reagent->incubate_4h add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_plate 8. Read Absorbance on Plate Reader add_solubilizer->read_plate analyze_data 9. Analyze Data (Calculate IC₅₀) read_plate->analyze_data end End analyze_data->end

Figure 2: General workflow for a cell viability assay using this compound.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975)

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final DMSO concentration as the highest drug concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the 2x working solutions to the respective wells. Include wells for vehicle control and untreated cells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Disclaimer

This product is for research use only and is not intended for human or veterinary use. The information provided is based on available literature and is intended as a guide. Researchers should optimize protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Olafertinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR-TKI sensitizing and resistance mutations, such as T790M.[1][2] As with other targeted therapies, the emergence of acquired resistance is a significant clinical challenge that limits the long-term efficacy of this compound. Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation therapeutic strategies and rational combination therapies.

This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to systematically identify and validate genes that confer resistance to this compound. The protocols outlined herein describe a genome-wide loss-of-function screen to uncover novel resistance pathways and subsequent validation studies to confirm the functional role of identified candidate genes.

Potential Mechanisms of this compound Resistance

While specific resistance mechanisms to this compound are still under investigation, data from the structurally and mechanistically similar third-generation EGFR TKI, Osimertinib, provide a strong predictive framework. Acquired resistance can be broadly categorized into two main classes:

  • EGFR-Dependent Mechanisms: These involve the acquisition of new mutations in the EGFR gene itself that prevent this compound from effectively binding to its target. The most well-documented example for third-generation TKIs is the C797S mutation in the EGFR kinase domain.[3]

  • EGFR-Independent (Bypass) Mechanisms: In this scenario, cancer cells activate alternative signaling pathways to circumvent their reliance on EGFR signaling for survival and proliferation. This can occur through various genetic and epigenetic alterations, including:

    • Amplification of other receptor tyrosine kinases (RTKs): Such as MET and HER2.[4][5]

    • Activation of downstream signaling pathways: Mutations in key signaling nodes like KRAS, BRAF, and PIK3CA can render the cells independent of upstream EGFR inhibition.

    • Histologic transformation: In some cases, the adenocarcinoma may transform into a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.

Experimental Workflow for Identifying this compound Resistance Genes using CRISPR-Cas9

The overall strategy involves a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to this compound, followed by rigorous validation of the top candidate genes.

CRISPR_Screen_Workflow cluster_0 CRISPR Screen cluster_1 Hit Validation A Lentiviral CRISPR Library Production B Transduction of Cas9-expressing NSCLC cells A->B Infect C Puromycin Selection B->C Select for transduced cells D This compound Treatment C->D Apply drug pressure E Genomic DNA Extraction D->E Collect resistant cells F sgRNA Sequencing & Analysis E->F Identify enriched sgRNAs G Individual sgRNA Cloning & Lentivirus Production F->G Select top hit genes H Generation of Knockout Cell Lines G->H Validate knockout I Cell Viability Assays (IC50) H->I Confirm resistance J Western Blot Analysis H->J Assess protein expression

CRISPR screen and validation workflow.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.

1.1. Cell Line Preparation

  • Select an appropriate NSCLC cell line that is sensitive to this compound (e.g., PC-9 or HCC827, which harbor EGFR exon 19 deletions).

  • Establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).

  • Confirm Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).

1.2. Lentiviral CRISPR Library Transduction

  • Amplify a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) to generate high-titer lentivirus.

  • Determine the optimal multiplicity of infection (MOI) for your Cas9-expressing cell line to achieve a low transduction rate (20-30%) to ensure that most cells receive a single sgRNA.

  • Transduce a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA in the library).

  • After 24 hours, replace the virus-containing medium with fresh culture medium.

1.3. Antibiotic Selection and this compound Treatment

  • After 48-72 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.

  • After selection, expand the cell population and harvest a baseline sample of cells (T0).

  • Split the remaining cells into two populations: a control group (treated with DMSO) and an experimental group (treated with a concentration of this compound that effectively kills the majority of cells, e.g., GI90).

  • Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection pressure.

1.4. Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis

  • Harvest the surviving cells from both the DMSO and this compound-treated populations.

  • Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.

  • Amplify the sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in the different cell populations.

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations. This can be done using software packages like MAGeCK.

Data Presentation: CRISPR Screen Results

The primary quantitative data from the CRISPR screen is a list of genes ranked by the enrichment of their corresponding sgRNAs in the this compound-resistant population. This data should be summarized in a table.

RankGene SymbolNumber of Enriched sgRNAsp-valueFalse Discovery Rate (FDR)
1Gene X4/41.2e-82.5e-5
2Gene Y3/43.5e-74.1e-4
3Gene Z3/48.1e-65.2e-3
...............

Protocol 2: Validation of Candidate Resistance Genes

The top hits from the CRISPR screen must be individually validated to confirm their role in this compound resistance.

2.1. Generation of Single-Gene Knockout Cell Lines

  • Design 2-3 independent sgRNAs targeting the exons of each candidate gene.

  • Clone each sgRNA into a lentiviral vector.

  • Produce lentivirus for each individual sgRNA.

  • Transduce the parental Cas9-expressing NSCLC cell line with each sgRNA lentivirus.

  • Select for transduced cells with puromycin.

  • Confirm gene knockout at the protein level by Western blot analysis.

2.2. Cell Viability Assays

  • Seed the parental cell line and each single-gene knockout cell line in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant increase in the IC50 of the knockout cell line compared to the parental cell line confirms a role in resistance.

Data Presentation: Validation Results

Summarize the results of the validation experiments in a table for easy comparison.

Gene KnockoutThis compound IC50 (nM)Fold Change in IC50 (vs. Parental)
Parental15.2 ± 2.11.0
Gene X KO158.7 ± 15.310.4
Gene Y KO95.4 ± 8.96.3
Gene Z KO20.1 ± 3.51.3

Signaling Pathway Visualization

Understanding the signaling context of this compound action and resistance is crucial. The following diagram illustrates the EGFR signaling pathway and potential bypass mechanisms.

EGFR_Signaling_Pathway cluster_EGFR Cell Membrane cluster_downstream Intracellular Signaling cluster_bypass Bypass Pathways cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MET MET MET->RAS MET->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR Inhibits

EGFR signaling and bypass pathways.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to identify the genetic determinants of this compound resistance. The protocols detailed in this document offer a systematic framework for conducting genome-wide screens and validating candidate genes. The insights gained from these studies will be instrumental in understanding the complex landscape of drug resistance and will guide the development of more effective and durable therapeutic strategies for NSCLC patients treated with this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of EGFR Signaling in Response to Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing and resistance mutations, including the T790M mutation, with minimal activity against wild-type EGFR.[1] This selectivity is crucial for reducing off-target effects and improving the therapeutic index.[2] The primary indication for this compound is non-small cell lung cancer (NSCLC) in patients who have developed resistance to earlier generations of EGFR inhibitors.[2]

The mechanism of action of this compound involves binding to the ATP-binding site of the mutated EGFR, which blocks downstream signaling pathways essential for tumor cell growth and survival.[2] This inhibition ultimately leads to reduced proliferation and apoptosis of cancer cells harboring these specific EGFR mutations.[2]

Immunofluorescence (IF) is a powerful technique to visualize and quantify the expression, localization, and activation state of proteins within cells and tissues. This application note provides detailed protocols for immunofluorescence staining to assess the effects of this compound on EGFR signaling pathways, including the phosphorylation of EGFR itself and its key downstream effectors, AKT and ERK.

EGFR Signaling Pathway and Inhibition by this compound

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

This compound, as a third-generation EGFR TKI, is designed to specifically inhibit the kinase activity of mutant EGFR. By blocking the autophosphorylation of the receptor, this compound effectively shuts down the downstream signaling cascades, leading to an anti-tumor effect.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds p-EGFR p-EGFR EGFR->p-EGFR Autophosphorylation RAS RAS p-EGFR->RAS Activates PI3K PI3K p-EGFR->PI3K Activates This compound This compound This compound->p-EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Proliferation Proliferation p-ERK->Proliferation AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Phosphorylation Survival Survival p-AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

Table 1: Effect of this compound on Phosphorylation of EGFR Signaling Proteins

This compound Concentration (nM)Mean Fluorescence Intensity of p-EGFR (Y1068) (Arbitrary Units)Mean Fluorescence Intensity of p-AKT (S473) (Arbitrary Units)Mean Fluorescence Intensity of p-ERK (T202/Y204) (Arbitrary Units)
0 (Vehicle)1500 ± 1201200 ± 951800 ± 150
11150 ± 100980 ± 801450 ± 110
10650 ± 55550 ± 45800 ± 70
50250 ± 30200 ± 25300 ± 35
100100 ± 1580 ± 10120 ± 18

Data are presented as mean ± standard deviation and are representative of expected results.

Table 2: Effect of this compound on Cellular Localization of EGFR

This compound Concentration (nM)Percentage of Cells with Predominantly Plasma Membrane EGFR StainingPercentage of Cells with Predominantly Cytoplasmic EGFR Staining
0 (Vehicle)85% ± 5%15% ± 3%
1070% ± 6%30% ± 4%
10050% ± 8%50% ± 7%

Data are presented as mean ± standard deviation and are representative of expected results, indicating a potential shift in EGFR localization upon TKI treatment.

Experimental Protocols

The following are detailed protocols for immunofluorescence staining to assess EGFR signaling in response to this compound treatment.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., NSCLC cell lines with EGFR mutations) Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking Primary_Antibody 5. Primary Antibody Incubation (anti-EGFR, p-EGFR, p-AKT, p-ERK) Blocking->Primary_Antibody Secondary_Antibody 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Antibody->Secondary_Antibody Mounting 7. Mounting with DAPI Secondary_Antibody->Mounting Imaging 8. Confocal Microscopy Mounting->Imaging Analysis 9. Image Analysis and Quantification Imaging->Analysis

Caption: General workflow for immunofluorescence staining and analysis.
Protocol 1: Immunofluorescence Staining for EGFR and p-EGFR

Materials:

  • NSCLC cells with relevant EGFR mutations (e.g., NCI-H1975 for T790M)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% normal goat serum in PBS with 0.05% Tween-20)

  • Primary antibodies:

    • Rabbit anti-EGFR antibody

    • Rabbit anti-phospho-EGFR (Tyr1068) antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed NSCLC cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for the desired time (e.g., 24 hours).

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-EGFR and anti-p-EGFR) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal microscope.

    • Capture images using consistent settings for all samples.

    • Quantify the mean fluorescence intensity of p-EGFR within the cells using image analysis software (e.g., ImageJ/Fiji). Normalize the p-EGFR signal to the total EGFR signal or cell area.

    • Assess the cellular localization of EGFR (plasma membrane vs. cytoplasm).

Protocol 2: Immunofluorescence Staining for p-AKT and p-ERK

This protocol is similar to Protocol 1, with the primary antibodies being the main difference.

Additional Materials:

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

Procedure:

Follow steps 1-4 as described in Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-AKT and anti-p-ERK) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

Follow steps 6-8 as described in Protocol 1, quantifying the mean fluorescence intensity of p-AKT and p-ERK.

Conclusion

Immunofluorescence is an invaluable tool for elucidating the mechanism of action of targeted therapies like this compound. The protocols provided here offer a framework for researchers to visualize and quantify the inhibition of EGFR signaling in response to this compound treatment. By assessing the phosphorylation status of key signaling molecules and their cellular localization, these methods can provide crucial insights into the drug's efficacy and the cellular response to EGFR inhibition. The representative data and diagrams serve as a guide for expected outcomes and aid in the interpretation of experimental results.

References

Application Notes and Protocols: High-Throughput Screening with Olafertinib for Novel Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olafertinib (also known as CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for high potency and selectivity against EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile aims to reduce the dose-limiting toxicities associated with first and second-generation EGFR inhibitors. While the primary targets of this compound are well-characterized, the identification of novel secondary or off-targets is crucial for understanding its complete mechanism of action, predicting potential side effects, and exploring new therapeutic indications. This document provides detailed protocols for high-throughput screening (HTS) to identify novel kinase targets of this compound and outlines a strategy for hit validation.

Introduction

Protein kinases are a major class of drug targets, particularly in oncology. High-throughput screening (HTS) of small molecule inhibitors against large panels of kinases (kinome screening) is a powerful approach for identifying both primary and secondary drug targets. For a highly selective inhibitor like this compound, understanding its interactions across the human kinome can reveal unexpected therapeutic opportunities and potential mechanisms of resistance or toxicity.

These application notes provide a framework for utilizing biochemical and cell-based HTS assays to profile this compound and identify novel kinase targets. Detailed protocols for industry-standard assays are provided, along with a workflow for confirming and characterizing initial "hits".

Data Presentation: this compound Kinase Selectivity

A comprehensive understanding of an inhibitor's selectivity is the foundation for a novel target identification campaign. The following tables present known activity data for this compound against its primary EGFR targets and an illustrative, hypothetical kinome scan to demonstrate how such data would be presented.

Table 1: Known Activity of this compound against EGFR Variants

TargetAssay TypeIC50 / GI50 (nM)
EGFR (L858R/T790M)Cell Proliferation (NCI-H1975)< 5
EGFR (del19)Cell Proliferation (HCC827)< 15
EGFR (WT)Cell Proliferation (A431)~689

Data sourced from publicly available information.[2]

Table 2: Illustrative Kinome Selectivity Profile of this compound (Hypothetical Data)

Disclaimer: The following data is representative and for illustrative purposes only. It does not represent actual experimental results for this compound.

Kinase TargetAssay TypeIC50 (nM)Percent Inhibition @ 1µM
EGFR (L858R/T790M) Biochemical 3 100%
EGFR (del19) Biochemical 8 100%
EGFR (WT) Biochemical 550 78%
ERBB2 (HER2)Biochemical85065%
ERBB4 (HER4)Biochemical120052%
SRCBiochemical> 10,00015%
LCKBiochemical> 10,0008%
FYNBiochemical> 10,00012%
BTKBiochemical250045%
JAK3Biochemical800022%
FAKBiochemical> 10,0005%
CHK2Biochemical> 10,0003%

This hypothetical data illustrates that while this compound is highly potent against mutant EGFR, it may show some activity against related kinases like ERBB2 and ERBB4 at higher concentrations. A real-world screen would assess this compound against a panel of hundreds of kinases to identify such potential off-targets, which would then become the subject of further investigation.

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by the epidermal growth factor receptor. Understanding this primary pathway is essential when investigating the impact of potential novel targets.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR (mutant) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus mTOR->Proliferation This compound This compound This compound->Dimerization

EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assays

The initial step in identifying novel targets is to screen this compound against a broad panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS.

Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the inhibitory activity of this compound against a large panel of kinases by measuring ADP production.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinases and their corresponding substrates

  • This compound, serially diluted in DMSO

  • Kinase Reaction Buffer (specific to each kinase, typically contains buffer, MgCl2, and DTT)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 25 nL) of each concentration into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" control and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The ATP concentration should ideally be at the Km for each specific kinase to accurately determine IC50 values.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and removes the remaining ATP.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin mix for light generation.

    • Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. The signal is inversely proportional to kinase activity.

Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Secondary and Orthogonal Screening

Hits identified in the primary screen should be confirmed using an orthogonal assay to rule out technology-specific artifacts. The LanthaScreen® Eu Kinase Binding Assay is a good choice as it measures direct compound-target engagement.

Protocol: LanthaScreen® Eu Kinase Binding Assay

Objective: To confirm the binding of this compound to kinases identified as hits in the primary screen.

Materials:

  • LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled tracer

  • Tagged, purified recombinant kinases of interest

  • This compound, serially diluted in DMSO

  • Low-volume 384-well plates (e.g., black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: As described in the primary screening protocol, plate serial dilutions of this compound.

  • Assay Assembly:

    • Prepare a 2X solution of the target kinase and the Eu-labeled antibody in the assay buffer.

    • Add 4 µL of this kinase/antibody mixture to each well.

    • Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

    • Add 4 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

Data Analysis:

  • Calculate the TR-FRET emission ratio.

  • A decrease in the TR-FRET ratio indicates displacement of the tracer by this compound.

  • Plot the emission ratio against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

High-Throughput Screening and Hit Validation Workflow

A systematic workflow is essential to progress from a large-scale primary screen to validated, novel targets.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Cellular Validation cluster_3 Target Validation PrimaryScreen Biochemical Kinome Screen (e.g., ADP-Glo) Single concentration of this compound DoseResponse Dose-Response Curve (Primary Assay) Determine IC50 values for initial hits PrimaryScreen->DoseResponse Identify Hits OrthogonalAssay Orthogonal Assay (e.g., LanthaScreen Binding) Confirm hits with different technology DoseResponse->OrthogonalAssay Confirm IC50 TargetEngagement Cellular Target Engagement (e.g., NanoBRET) Confirm binding in a cellular context OrthogonalAssay->TargetEngagement Confirmed Hits PhosphorylationAssay Downstream Signaling Assay Measure inhibition of substrate phosphorylation in cells TargetEngagement->PhosphorylationAssay PhenotypicAssay Phenotypic Assay (e.g., Cell Proliferation) Assess functional consequence of inhibition PhosphorylationAssay->PhenotypicAssay FinalValidation Further Mechanistic Studies (e.g., Western Blot, siRNA/CRISPR) PhenotypicAssay->FinalValidation Validated Cellular Hits

Workflow for Novel Target Identification.
Cellular Hit Validation Assays

Biochemical hits must be validated in a cellular environment to confirm their physiological relevance.

Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To quantify the binding of this compound to a potential novel target within intact cells.

Procedure Outline:

  • Cell Line Engineering: Genetically modify a relevant cell line to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells in a 384-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled compound that also binds to the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If this compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Protocol: Cellular Phosphorylation Assay (e.g., ELISA or Western Blot)

Objective: To determine if this compound inhibits the catalytic activity of the novel target in cells by measuring the phosphorylation of a known downstream substrate.

Procedure Outline:

  • Cell Treatment: Treat cells expressing the target kinase with various concentrations of this compound.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Phosphorylation Detection:

    • ELISA/HTRF: Use a sandwich ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) assay with antibodies specific for the total substrate and the phosphorylated form of the substrate.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the ratio of phosphorylated substrate to total substrate at each this compound concentration to determine the IC50 for target inhibition.

Conclusion

This application note provides a comprehensive framework for utilizing high-throughput screening to identify and validate novel kinase targets for this compound. By employing a systematic approach that progresses from broad biochemical screening to focused cellular validation, researchers can gain a deeper understanding of this compound's polypharmacology. This knowledge is invaluable for advancing precision medicine, enabling the development of safer, more effective therapeutic strategies, and potentially uncovering new applications for this potent EGFR inhibitor.

References

Troubleshooting & Optimization

troubleshooting Olafertinib off-target kinase effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target kinase effects of Olafertinib during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as CK-101) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors.[3][4] It is designed to have minimal activity against wild-type (WT) EGFR, which is intended to improve its safety profile.[3]

Q2: Why should I be concerned about off-target effects with a highly selective inhibitor like this compound?

While this compound is designed for high selectivity, no kinase inhibitor is entirely specific. The ATP-binding pocket is conserved across the human kinome, creating the potential for unintended interactions. These off-target effects can lead to unexpected experimental results, cellular toxicity, or misinterpretation of data. Therefore, it is crucial to validate that the observed biological effects of this compound are indeed due to the inhibition of its intended EGFR target.

Q3: What are the first steps to suspecting an off-target effect in my experiment?

Off-target effects may be suspected under the following circumstances:

  • Discrepancy in Potency: The concentration of this compound required to elicit a cellular phenotype is significantly different from its reported IC50 or GI50 values for inhibiting mutant EGFR.

  • Effects in EGFR-Negative Cells: You observe a biological effect in cell lines that do not express the target EGFR mutations.

  • Unexpected Phenotype: The observed cellular response is inconsistent with the known downstream signaling of EGFR.

  • Inconsistent Results with Other EGFR Inhibitors: Other selective EGFR inhibitors do not reproduce the same phenotype as this compound.

Q4: How can I definitively identify off-target kinases of this compound?

Several experimental approaches can be employed to identify off-target kinases:

  • Kinome Profiling: This is a direct biochemical approach that screens the inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity. This provides a broad overview of the inhibitor's selectivity.

  • Chemical Proteomics: Techniques like affinity chromatography with immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Phosphoproteomics: A global analysis of changes in protein phosphorylation in cells treated with this compound can reveal unexpected alterations in signaling pathways, pointing towards potential off-target kinase inhibition.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of this compound.

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular response (e.g., apoptosis, cell cycle arrest, morphological changes) that is not consistent with the known functions of EGFR signaling.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Step 1: Validate On-Target EGFR Inhibition A->B C Western Blot for p-EGFR and downstream targets (p-AKT, p-ERK) B->C D EGFR inhibition confirmed? C->D E No D->E No F Yes D->F Yes W Troubleshoot experimental conditions (e.g., compound stability, cell line integrity) E->W G Step 2: Rule Out Non-Specific Effects F->G H Use structurally distinct EGFR inhibitor G->H I Perform rescue experiment with drug-resistant EGFR mutant G->I J Phenotype reproduced or rescued? H->J I->J K Yes J->K Yes L No J->L No X Phenotype is likely on-target K->X Y Phenotype is likely off-target L->Y M Step 3: Investigate Potential Off-Targets N Perform Kinome-wide Profiling M->N O Phosphoproteomic Analysis M->O P Hypothesize Off-Target Kinase(s) N->P O->P Q Step 4: Validate Off-Target P->Q R siRNA/shRNA knockdown of suspected off-target Q->R S Use a specific inhibitor for the suspected off-target Q->S T Does knockdown/inhibition phenocopy this compound effect? R->T S->T U Yes T->U Yes V No T->V No Z Off-target validated U->Z AA Re-evaluate initial hypothesis V->AA Y->M

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Hypothetical Off-Target Kinase Profile for this compound

Disclaimer: The following table is a hypothetical representation for educational and troubleshooting purposes. Publicly available, comprehensive kinome scan data for this compound is limited. The kinases listed are plausible off-targets for EGFR TKIs based on kinome family similarities.

Kinase TargetOn-Target/Off-TargetIC50 (nM) - HypotheticalPotential Biological Implication of Inhibition
EGFR (L858R/T790M) On-Target 5 Intended therapeutic effect in NSCLC
EGFR (del19) On-Target 10 Intended therapeutic effect in NSCLC
EGFR (WT) On-Target (less potent) 689 Potential for skin and GI side effects
SRC Family Kinases (e.g., SRC, LYN)Off-Target800Altered cell adhesion, migration, and survival signaling.
TEC Family Kinases (e.g., BTK, TEC)Off-Target1200Effects on B-cell signaling and immune responses.
ABL1Off-Target> 2000Minimal, due to low predicted affinity.
Experimental Protocols

1. Western Blot for EGFR Pathway Activation

  • Objective: To confirm that this compound is inhibiting the phosphorylation of EGFR and its key downstream effectors, AKT and ERK, at the concentrations used in the experiment.

  • Methodology:

    • Cell Culture and Treatment: Plate EGFR-mutant cells (e.g., NCI-H1975) and treat with a dose range of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-4 hours).

    • Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in this compound-treated cells compared to the vehicle control.

2. Kinome Profiling (Example using a commercial service)

  • Objective: To identify potential off-target kinases of this compound.

  • Methodology:

    • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to a commercial vendor offering kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).

    • Assay Principle: These services typically use a competition binding assay where the test compound (this compound) competes with a tagged ligand for binding to a large panel of kinases. The amount of tagged ligand bound is quantified, and a percentage of inhibition is calculated.

    • Data Analysis: The results are often presented as a percentage of control or percent inhibition for each kinase. Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition at 1 µM).

  • Expected Outcome: A list of kinases that interact with this compound, allowing for the identification of potential off-targets.

3. Cellular Off-Target Validation via siRNA Knockdown

  • Objective: To determine if the unexpected phenotype observed with this compound is dependent on a suspected off-target kinase.

  • Methodology:

    • siRNA Transfection: Transfect the relevant cell line with siRNA targeting the suspected off-target kinase (and a non-targeting control siRNA).

    • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot or qPCR.

    • Phenotypic Assay: Perform the original phenotypic assay (e.g., cell viability, apoptosis) on the knockdown and control cells in the presence and absence of this compound.

  • Expected Outcome: If the phenotype is caused by this compound's effect on the off-target kinase, then the knockdown of that kinase should either phenocopy the effect of this compound or abrogate the effect of this compound treatment.

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR Mutant EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: On-Target EGFR Signaling Pathway Inhibition by this compound.

G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibition OffTarget_Kinase Off-Target Kinase (e.g., SRC) This compound->OffTarget_Kinase Inhibition OnTarget_Effect Intended Phenotype EGFR->OnTarget_Effect OffTarget_Effect Unexpected Phenotype OffTarget_Kinase->OffTarget_Effect

Caption: Logical relationship between on-target and potential off-target effects.

References

Technical Support Center: Optimizing Olafertinib Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Olafertinib (also known as CK-101) dosage in in vivo experiments. All information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal activity against wild-type (WT) EGFR.[2] This selectivity is intended to improve the therapeutic window and reduce toxicities associated with non-specific EGFR inhibition.[2] By irreversibly binding to the mutant EGFR kinase domain, this compound blocks downstream signaling pathways crucial for cancer cell growth and survival.[3]

Q2: What are the key signaling pathways affected by this compound?

This compound inhibits the phosphorylation of mutant EGFR, which in turn blocks the activation of downstream signaling cascades. The two primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is critical for cell proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway is essential for cell survival and growth.

Inhibition of these pathways ultimately leads to decreased cancer cell proliferation and increased apoptosis.

Q3: What are the common in vivo models used to test this compound's efficacy?

The most common in vivo models are cell line-derived xenografts in immunodeficient mice. Non-small cell lung cancer (NSCLC) cell lines harboring relevant EGFR mutations are typically used. Examples include:

  • PC-9 cells: These cells have an EGFR exon 19 deletion and are sensitive to first-generation EGFR TKIs.

  • NCI-H1975 cells: These cells contain both the L858R activating mutation and the T790M resistance mutation, making them resistant to first-generation EGFR TKIs.

Data Presentation

Table 1: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Cell LineEGFR Mutation StatusMouse StrainThis compound Dose (Oral, Once Daily)Treatment DurationTumor Growth Inhibition (TGI)Reference
PC-9Exon 19 DeletionSCID/Beige50 mg/kg14 daysDose-dependent
100 mg/kg14 daysDose-dependent
200 mg/kg14 daysUp to 90%
NCI-H1975L858R / T790MBALB/c nude50 mg/kg21 daysDose-dependent
100 mg/kg21 daysDose-dependent
200 mg/kg21 daysUp to 95%
Table 2: Comparative In Vivo Pharmacokinetics of a Third-Generation EGFR TKI (Osimertinib) in Mice

No specific public data is available for this compound. The following data for Osimertinib, a structurally and mechanistically similar compound, is provided for reference.

ParameterValueUnitsConditions
Cmax ~1,000ng/mLSingle oral dose of 25 mg/kg
AUC (0-24h) ~15,000ng*h/mLSingle oral dose of 25 mg/kg
Tmax 2 - 8hoursSingle oral dose
Half-life (t½) ~6hoursSingle oral dose
Table 3: In Vivo Pharmacodynamics of a Third-Generation EGFR TKI (Osimertinib) in a Xenograft Model

No specific public data is available for this compound. The following data for Osimertinib is provided for reference.

BiomarkerTime PointDose (Oral)% Inhibition of Phosphorylation
p-EGFR 2 hours10 mg/kg> 90%
8 hours10 mg/kg~ 80%
24 hours10 mg/kg~ 50%
p-ERK 2 hours10 mg/kg> 85%
8 hours10 mg/kg~ 70%
24 hours10 mg/kg~ 40%

Experimental Protocols

Protocol 1: NSCLC Xenograft Model Establishment and Efficacy Study
  • Cell Culture: Culture PC-9 or NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Administer the specified dose (e.g., 50, 100, or 200 mg/kg) orally via gavage once daily. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue treatment for the specified duration (e.g., 14 or 21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Protocol 2: In Vivo Pharmacodynamic Assessment
  • Study Design: Establish xenograft tumors as described in Protocol 1.

  • Dosing: Administer a single oral dose of this compound at various concentrations to different groups of tumor-bearing mice.

  • Sample Collection: At predetermined time points post-dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group and excise the tumors.

  • Tissue Processing: Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C until analysis.

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation levels of EGFR, AKT, and ERK. Use antibodies specific for the phosphorylated and total forms of these proteins.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control group at each time point.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High Toxicity (e.g., >15% body weight loss, lethargy) - Dose is too high.- Formulation issues (e.g., poor solubility leading to local toxicity).- Animal health issues unrelated to the compound.- Reduce the dose of this compound.- Optimize the formulation; ensure a homogenous suspension.- Monitor animal health closely and consult with veterinary staff.
Lack of Efficacy (No significant tumor growth inhibition) - Dose is too low.- Poor oral bioavailability.- Inherent resistance of the tumor model.- Incorrect dosing procedure.- Increase the dose of this compound.- Perform a pharmacokinetic study to assess drug exposure.- Verify the EGFR mutation status of the cell line.- Ensure proper oral gavage technique.
High Variability in Tumor Growth within a Group - Inconsistent number of viable cells injected.- Variation in tumor implantation site.- Differences in animal health.- Ensure accurate cell counting and viability assessment before injection.- Be consistent with the subcutaneous injection site and technique.- Use healthy animals of the same age and sex.
Difficulty in Detecting Phosphoprotein Inhibition - Timing of sample collection is not optimal.- Suboptimal antibody for Western blotting.- Technical issues with the assay.- Perform a time-course experiment to identify the time of maximum target inhibition.- Validate the antibodies for specificity and sensitivity.- Optimize Western blotting conditions (e.g., protein loading, antibody concentration).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: this compound inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

Experimental_Workflow start Start cell_culture NSCLC Cell Culture (e.g., NCI-H1975) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 150-200 mm³ implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Daily Oral Dosing (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study (e.g., 21 days) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Technical Support Center: Overcoming Acquired Resistance to Olafertinib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Olafertinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. As specific preclinical data on overcoming acquired resistance to this compound is emerging, this guide leverages extensive data from its close structural and functional analog, Osimertinib, a third-generation EGFR inhibitor, to provide representative experimental strategies and expected outcomes.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. How can I confirm this and what are the likely underlying mechanisms?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive line. A significant increase in the IC50 value indicates acquired resistance.

The mechanisms of resistance to third-generation EGFR inhibitors like this compound can be broadly categorized into two groups:

  • EGFR-dependent mechanisms: These involve genetic alterations in the EGFR gene itself. The most common is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[1][2] This mutation prevents the covalent binding of irreversible inhibitors like this compound.

  • EGFR-independent (off-target) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include:

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can drive cell survival and proliferation despite EGFR inhibition.[3][4]

    • HER2 amplification: Similar to MET, amplification of the HER2 gene can provide a bypass signaling route.

    • Activation of downstream pathways: Mutations or amplification of components in the RAS-RAF-MEK-ERK or PI3K-AKT pathways can lead to constitutive activation, rendering the cells independent of upstream EGFR signaling.[5]

To investigate the specific mechanism in your resistant cell line, you can perform molecular analyses such as Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene to detect mutations like C797S, and fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for MET or HER2 amplification. Western blotting can be used to examine the phosphorylation status of key downstream signaling proteins like ERK and AKT.

Q2: How do I establish an this compound-resistant cell line in vitro?

A2: Generating a resistant cell line is a critical step for studying resistance mechanisms and testing strategies to overcome them. The most common method is through continuous, dose-escalating exposure of a sensitive parental cell line to this compound. This process can take several months.

Common Challenges:

  • Long culture times: Be prepared for a lengthy cell culture period.

  • Clonal selection: The resulting resistant population may be a mix of clones with different resistance mechanisms.

  • Instability of resistance: The resistance phenotype may be lost if the drug pressure is removed.

A detailed protocol for generating a resistant cell line is provided in the "Experimental Protocols" section below.

Q3: What are the primary strategies to overcome this compound resistance in vitro?

A3: The main approach to overcoming acquired resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism.

  • For MET amplification: Combining this compound with a MET inhibitor (e.g., Crizotinib, Savolitinib) has been shown to be effective in preclinical models of Osimertinib resistance.

  • For EGFR C797S mutation: The strategy depends on the allelic context of the C797S and T790M mutations.

    • If C797S and T790M are in trans (on different alleles), a combination of a first-generation (e.g., Gefitinib, Erlotinib) and a third-generation EGFR TKI may be effective.

    • If they are in cis (on the same allele), fourth-generation EGFR TKIs or allosteric inhibitors are being developed to target this form of resistance.

  • For bypass pathway activation (e.g., MAPK/ERK pathway): Combining this compound with an inhibitor of the activated downstream pathway, such as a MEK inhibitor (e.g., Trametinib, Selumetinib), can restore sensitivity.

Troubleshooting Guides

Issue 1: I am having difficulty generating a stable this compound-resistant cell line.

Possible Cause Troubleshooting Steps
Initial drug concentration is too high Start with a concentration around the IC50 of the parental cell line. This allows for the gradual selection of resistant cells without causing massive cell death.
Dose escalation is too rapid Allow the cells to recover and resume normal proliferation before increasing the drug concentration. A 1.5- to 2-fold increase at each step is a good starting point.
Cell line is not viable long-term Ensure optimal cell culture conditions (e.g., media, supplements, passage number). Some cell lines may be more prone to senescence.
Loss of drug pressure Maintain a continuous presence of this compound in the culture medium to ensure the stability of the resistant phenotype.

Issue 2: My combination therapy is not showing a synergistic effect.

Possible Cause Troubleshooting Steps
Incorrect resistance mechanism targeted Confirm the mechanism of resistance in your cell line (e.g., sequence for C797S, check for MET amplification). The combination strategy must be tailored to the specific bypass pathway.
Suboptimal drug concentrations Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal concentrations for synergy.
Inappropriate assay for synergy Use a validated method to calculate synergy, such as the Chou-Talalay method, which generates a Combination Index (CI). A CI < 1 indicates synergy.
Drug scheduling The timing of drug administration can be critical. Consider sequential versus concurrent treatment schedules.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on overcoming resistance to third-generation EGFR inhibitors like Osimertinib.

Table 1: IC50 Values of Osimertinib in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineEGFR StatusIC50 of Osimertinib (nM)Reference
PC-9 Exon 19 del (Sensitive)~10-20
PC-9-OR Exon 19 del (Osimertinib-Resistant)>1000
HCC827 Exon 19 del (Sensitive)~10-20
HCC827-OR Exon 19 del (Osimertinib-Resistant)>1000
H1975 L858R/T790M (Sensitive)~50-100
H1975-OR L858R/T790M (Osimertinib-Resistant)>1500

Table 2: Effect of Combination Therapy on Osimertinib-Resistant Cells

Cell Line ModelResistance MechanismCombination TherapyObservationReference
Osimertinib-Resistant PC9 BRAF G469A mutationOsimertinib + Selumetinib (MEK inhibitor)Overcame resistance
Osimertinib-Resistant PC9 NRAS mutationOsimertinib + Trametinib (MEK inhibitor)Overcame resistance
KNZ_OR (from patient) MET amplificationOsimertinib + Crizotinib (MET inhibitor)Induced tumor shrinkage in xenograft model
Ba/F3 cells L858R/T790M/C797SJBJ-04-125-02 (4th Gen EGFRi) + OsimertinibIncreased apoptosis compared to single agents

Experimental Protocols

Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines

This protocol outlines a general method for developing this compound-resistant cell lines using a continuous dose-escalation approach.

  • Cell Culture: Culture a sensitive EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) in its recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to their predetermined IC50 value.

  • Monitoring: Monitor the cells for signs of recovery and proliferation. Change the medium with fresh this compound every 2-3 days.

  • Dose Escalation: Once the cells are actively proliferating in the presence of the initial this compound concentration, increase the concentration in a stepwise manner (e.g., 1.5- to 2-fold increments).

  • Repeat: Continue this process of dose escalation, allowing the cells to adapt and proliferate at each new concentration.

  • Establishment of Resistant Line: The process is complete when the cells can proliferate in a high concentration of this compound (e.g., 1-2 µM). This can take several months.

  • Characterization: Once the resistant line is established, characterize the mechanism of resistance (e.g., EGFR sequencing, FISH for MET amplification). Regularly check the IC50 to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound, alone or in combination, on the viability of cancer cell lines.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and/or the combination agent. For combination studies, a matrix of concentrations for both drugs should be used. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for examining the phosphorylation status of key proteins in the EGFR signaling pathway.

  • Cell Lysis: Treat cells with this compound and/or combination agents for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations

cluster_sensitive This compound Sensitive Cell EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway in an this compound-sensitive cell.

cluster_resistant This compound Resistant Cell (MET Amplification) EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET (Amplified) MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR MET_inhibitor MET Inhibitor MET_inhibitor->MET

Caption: MET amplification as a bypass mechanism for this compound resistance.

start Start with This compound-sensitive cell line culture Culture with IC50 of this compound start->culture monitor Monitor for recovery and proliferation culture->monitor monitor->culture No increase_dose Increase this compound concentration (1.5-2x) monitor->increase_dose Yes stable Cells proliferate in high drug concentration? increase_dose->stable stable->monitor No resistant_line Established This compound-resistant cell line stable->resistant_line Yes characterize Characterize resistance mechanism resistant_line->characterize

Caption: Experimental workflow for generating an this compound-resistant cell line.

References

interpreting unexpected results in Olafertinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, irreversible third-generation EGFR-TKI.[1] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against wild-type (WT) EGFR.[1][2] By binding to the ATP-binding site of the mutated EGFR, this compound blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.[3][4] This inhibition leads to reduced cell proliferation and the induction of apoptosis (programmed cell death).

Q2: In which cell lines is this compound expected to be most effective?

This compound is most effective in non-small cell lung cancer (NSCLC) cell lines harboring EGFR activating mutations and the T790M resistance mutation. For example, it shows high potency in NCI-H1975 cells, which express both L858R and T790M mutations. It is also highly active in cell lines with sensitizing mutations alone, such as HCC827 (exon 19 deletion). Conversely, it is significantly less active in cell lines with wild-type EGFR.

Q3: What are the known mechanisms of resistance to third-generation EGFR TKIs like this compound?

While this compound is effective against the T790M mutation, acquired resistance can still emerge through various mechanisms:

  • On-target EGFR mutations: The most common is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like this compound.

  • Bypass Pathway Activation: The activation of alternative signaling pathways can bypass the need for EGFR signaling. Common examples include:

    • MET proto-oncogene amplification.

    • HER2 (ERBB2) amplification.

    • Activation of the RAS-MAPK pathway through mutations in KRAS or BRAF.

  • Histological Transformation: In some cases, the tumor can transform from NSCLC into other types, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.

Issue 1: Unexpected Increase in Cell Proliferation or Survival at Certain Concentrations

Question: I am observing a paradoxical increase in cell proliferation or a lack of response in my EGFR-mutant cell line at what I expected to be an inhibitory concentration of this compound. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Paradoxical MAPK Pathway Activation: In some contexts, inhibition of one part of a signaling network can lead to the compensatory activation of another. For instance, inhibition of a primary kinase can sometimes lead to feedback activation of upstream receptors like EGFR, which can reactivate the MAPK pathway. This can lead to a transient or sustained increase in cell signaling that promotes proliferation.

    • Troubleshooting Action:

      • Western Blot Analysis: Perform a time-course experiment (e.g., 0, 2, 6, 24, 48 hours) treating your cells with this compound. Probe for phosphorylated and total levels of EGFR, AKT, and ERK1/2. A rebound in p-ERK or p-AKT levels after initial suppression could indicate pathway reactivation.

      • Combination Therapy: If MAPK reactivation is suspected, consider co-treating cells with an MEK inhibitor (like trametinib) and this compound to see if this abrogates the proliferative effect.

  • Off-Target Effects: While designed to be selective, all inhibitors have a potential for off-target activities that could, in specific cellular contexts, promote survival pathways.

    • Troubleshooting Action:

      • Consult Kinase Profiling Data: Review any available public data on the kinase selectivity profile of this compound.

      • Phenotypic Screening: Test this compound in a panel of cell lines with different genetic backgrounds to identify unexpected sensitivities or resistance that may point to off-target effects.

  • Cell Line Integrity and Contamination: The unexpected result could be due to issues with the cell line itself.

    • Troubleshooting Action:

      • Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling.

      • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

Logical Flow for Troubleshooting Unexpected Proliferation

G start Start: Unexpected cell proliferation observed with this compound check_pathway Perform Western Blot for p-EGFR, p-AKT, p-ERK (Time Course) start->check_pathway rebound Rebound in p-ERK/ p-AKT observed? check_pathway->rebound combine_mek Hypothesis: Paradoxical MAPK reactivation. Test this compound + MEK inhibitor. rebound->combine_mek Yes no_rebound No rebound observed. Pathway remains inhibited. rebound->no_rebound No end Conclusion Reached combine_mek->end check_cells Check cell line integrity: 1. STR Profile (Authentication) 2. Mycoplasma Test no_rebound->check_cells cells_ok Cells are authenticated and mycoplasma-free? check_cells->cells_ok consider_off_target Hypothesis: Potential off-target effects. Review kinase profiling data. Test in diverse cell panel. cells_ok->consider_off_target Yes fix_cells Action: Use authenticated, low-passage, clean cells and repeat experiment. cells_ok->fix_cells No consider_off_target->end fix_cells->end G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR (with activating mutation) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival G start 1. Cell Seeding & Growth (6-well plate) treatment 2. This compound Treatment (e.g., 2-4 hours) start->treatment stimulate 3. EGF Stimulation (e.g., 100ng/mL, 15 min) treatment->stimulate lysis 4. Cell Lysis (RIPA + inhibitors) stimulate->lysis quantify 5. Protein Quantification (BCA Assay) lysis->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. PVDF Transfer sds_page->transfer block 8. Blocking (5% BSA in TBST) transfer->block primary_ab 9. Primary Antibody Incubation (Overnight, 4°C) block->primary_ab secondary_ab 10. Secondary Antibody Incubation (1 hour, RT) primary_ab->secondary_ab detect 11. ECL Detection & Imaging secondary_ab->detect

References

Technical Support Center: Identifying Mechanisms of Primary Resistance to Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Olafertinib is a hypothetical tyrosine kinase inhibitor. The following troubleshooting guides and FAQs are based on established mechanisms of resistance to known tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of primary resistance to tyrosine kinase inhibitors like this compound?

A1: Primary resistance to TKIs can occur through several mechanisms, broadly categorized as on-target and off-target alterations.[1][2]

  • On-target resistance involves modifications to the drug's direct target.[3] A common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain of the target protein, which can prevent the inhibitor from binding effectively.[1][2] For instance, the T790M "gatekeeper" mutation is a frequent cause of resistance to first-generation EGFR-TKIs.

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass the effects of the drug. This can include the amplification of other receptor tyrosine kinases (RTKs) like MET or the activation of downstream signaling cascades such as the PI3K/AKT/mTOR pathway.

Q2: How can I determine if my cell line is resistant to this compound?

A2: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 in your potentially resistant cell line. A significant increase (typically >5-fold) in the IC50 value suggests resistance. To confirm that this is a stable resistance and not a temporary adaptation, you can perform a washout experiment. This involves removing the drug from the culture medium for several passages and then re-evaluating the IC50. If the IC50 remains elevated, the resistance is likely stable.

Q3: What is a "bypass pathway," and how does it contribute to resistance?

A3: A bypass pathway is an alternative signaling route that cancer cells can use to maintain proliferation and survival when their primary signaling pathway is blocked by a targeted therapy like this compound. For example, if this compound inhibits the EGFR pathway, cancer cells might amplify the MET receptor tyrosine kinase. This leads to the activation of downstream signaling molecules like those in the PI3K/AKT and MAPK pathways, effectively bypassing the need for EGFR signaling.

Q4: Can changes in the tumor microenvironment lead to resistance?

A4: Yes, the tumor microenvironment can play a role in drug resistance. Interactions between cancer cells and surrounding stromal cells, as well as the extracellular matrix, can promote survival signals that make the cancer cells less sensitive to drug treatment.

Troubleshooting Guides

Problem 1: My cell viability assay results show high variability.

High variability in assays like MTT or CellTiter-Glo® can make it difficult to accurately determine the IC50 and assess resistance.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure you have a single-cell suspension before plating. Use a hemocytometer or an automated cell counter for accurate cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Drug Precipitation Check the solubility of this compound in your culture medium. If you observe precipitation, you may need to adjust the solvent concentration or sonicate the drug solution.
Inconsistent Incubation Times Ensure that the incubation time after adding the viability reagent is consistent across all plates and experiments.

Problem 2: I am unable to generate a resistant cell line.

Developing a resistant cell line through continuous drug exposure can be a challenging and lengthy process.

Potential Cause Troubleshooting Step
Drug Concentration is Too High Begin with a low concentration of this compound (around the IC20) and gradually increase the concentration as the cells adapt.
Cell Line is Not Viable for Long-Term Culture Ensure you are using a robust cell line that can be passaged multiple times. Verify the recommended culture conditions for your specific cell line.
Heterogeneity of the Parental Cell Line The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Quantitative Data Summary

The following tables summarize the frequency of common resistance mechanisms to EGFR tyrosine kinase inhibitors, which can serve as a proxy for what might be expected with this compound.

Table 1: Frequency of Acquired Resistance Mechanisms to First and Second-Generation EGFR TKIs

Resistance Mechanism Frequency (%) References
EGFR T790M Mutation50-60%
MET Amplification5-22%
PIK3CA Mutations~5%
Small Cell Lung Cancer Transformation3-14%
HER2 Amplification12-13%

Table 2: Frequency of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs (e.g., Osimertinib)

Resistance Mechanism Frequency (%) References
EGFR C797S Mutation10-20%
MET Amplification7-15%
KRAS Mutations3%
BRAF V600E Mutation3%
Cell Cycle Gene Alterations (CDK4/6, CCND1, CCNE1)5-10%

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line (e.g., a lung adenocarcinoma cell line with an activating EGFR mutation)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. A common approach is to double the concentration with each step.

  • Monitoring: Regularly monitor the cells for changes in morphology and growth rate. Perform cell viability assays at each dose escalation step to track the shift in IC50.

  • Establishment of Resistance: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterization: Once a resistant line is established, perform further experiments to identify the mechanism of resistance (see Protocol 2).

Protocol 2: Identification of Resistance Mechanisms using Next-Generation Sequencing (NGS)

NGS can be used to identify genetic alterations, such as point mutations, amplifications, and deletions, that may be responsible for drug resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • DNA/RNA extraction kit

  • NGS library preparation kit

  • Next-generation sequencer

Procedure:

  • Nucleic Acid Extraction: Extract high-quality genomic DNA and/or RNA from both the parental and resistant cell lines.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA or RNA according to the manufacturer's protocol. This typically involves fragmenting the nucleic acids, adding adapters, and amplifying the library.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencer.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Call genetic variants (single nucleotide variants, insertions/deletions) and copy number variations.

    • Compare the genetic profiles of the resistant and parental cell lines to identify alterations that are unique to the resistant cells.

    • Prioritize candidate resistance genes for further validation.

Visualizations

Signaling_Pathways cluster_0 EGFR Signaling Pathway cluster_1 Bypass Pathway Activation EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MET MET MET->PI3K This compound This compound This compound->EGFR Inhibition Experimental_Workflow Parental Cell Line Parental Cell Line Continuous this compound Exposure Continuous this compound Exposure Parental Cell Line->Continuous this compound Exposure Resistant Cell Line Resistant Cell Line Continuous this compound Exposure->Resistant Cell Line Genomic Analysis (NGS) Genomic Analysis (NGS) Resistant Cell Line->Genomic Analysis (NGS) Proteomic Analysis Proteomic Analysis Resistant Cell Line->Proteomic Analysis Identification of Resistance Mechanisms Identification of Resistance Mechanisms Genomic Analysis (NGS)->Identification of Resistance Mechanisms Proteomic Analysis->Identification of Resistance Mechanisms Functional Validation Functional Validation Identification of Resistance Mechanisms->Functional Validation Logical_Relationship Primary Resistance Primary Resistance On-Target Alterations On-Target Alterations Primary Resistance->On-Target Alterations Off-Target Alterations Off-Target Alterations Primary Resistance->Off-Target Alterations Gatekeeper Mutations Gatekeeper Mutations On-Target Alterations->Gatekeeper Mutations Target Amplification Target Amplification On-Target Alterations->Target Amplification Bypass Pathway Activation Bypass Pathway Activation Off-Target Alterations->Bypass Pathway Activation Downstream Mutations Downstream Mutations Off-Target Alterations->Downstream Mutations

References

Technical Support Center: Improving the Bioavailability of Olafertinib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Olafertinib. The focus is on enhancing the oral bioavailability of this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and administration of this compound in animal models.

Issue 1: Drug Precipitation in Formulation or Upon Administration

Question: My this compound formulation appears clear initially but forms a precipitate upon standing or after administration. What could be the cause, and how can I resolve this?

Answer:

Precipitation of a poorly soluble compound like this compound is a common challenge. The potential causes and solutions are outlined below:

  • Potential Causes:

    • Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.

    • Inadequate Solubilizing Excipients: The concentration or type of solubilizing agents in your vehicle may be insufficient.

    • pH Shift: The change in pH from the formulation to the physiological environment of the gastrointestinal (GI) tract can cause the drug to precipitate.

    • Temperature Changes: Cooling of a heated or sonicated formulation can lead to precipitation.

  • Solutions:

    • Optimize Vehicle Composition: Experiment with different co-solvents and surfactants. Common vehicles for poorly soluble compounds include combinations of DMSO, polyethylene glycols (PEGs), Tween-80, and oils.[1]

    • Utilize Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier can improve the dissolution rate and maintain a supersaturated state in vivo.[2]

    • Particle Size Reduction: Micronization or nano-sizing of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.

    • Heat and Sonication: While preparing the formulation, gentle heating and/or sonication can aid in dissolution. However, ensure the drug is stable at the applied temperature and that the solution remains stable upon cooling to the administration temperature.[1]

Issue 2: Low and Variable Oral Bioavailability

Question: I am observing low and highly variable plasma concentrations of this compound after oral administration in my animal models. What are the likely reasons, and what steps can I take to improve this?

Answer:

Low and variable oral bioavailability is often linked to the physicochemical properties of the drug and its interaction with the biological system.

  • Potential Causes:

    • Poor Solubility and Dissolution Rate: This is a primary factor limiting the absorption of many orally administered drugs.[3]

    • First-Pass Metabolism: Significant metabolism in the liver before the drug reaches systemic circulation can reduce bioavailability.

    • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the GI lumen.

    • Gastrointestinal Instability: Degradation of the drug in the acidic environment of the stomach or enzymatic degradation in the intestine.

  • Solutions:

    • Enhance Solubility and Dissolution:

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.

      • Complexation: Using cyclodextrins can form inclusion complexes that enhance aqueous solubility.

    • Inhibit Efflux Transporters: Co-administration with a known P-gp inhibitor (e.g., verapamil, though this would be a separate experimental variable) can help determine the role of efflux in limiting bioavailability.

    • Alternative Administration Routes: For initial efficacy studies or to understand the maximum achievable exposure, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) administration.[4]

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting formulations for this compound in preclinical animal studies?

A1: Based on common practices for poorly soluble tyrosine kinase inhibitors, here are some starting formulations. It is crucial to assess the physical and chemical stability of the chosen formulation before in vivo administration.

Formulation Component Protocol 1 Protocol 2 Protocol 3 (Lipid-Based)
Solvent/Co-solvent 10% DMSO10% DMSO-
Surfactant 5% Tween-80-30% Cremophor EL
Vehicle 40% PEG300, 45% Saline90% Corn Oil60% Labrasol
Solubility ≥ 2.08 mg/mL≥ 2.08 mg/mLVehicle dependent

Illustrative data based on common formulation strategies for similar compounds.

Q2: How does the choice of animal model affect the oral bioavailability of this compound?

A2: The choice of animal model is critical as there are significant physiological differences between species (e.g., mice, rats, dogs) that can impact drug absorption and metabolism. These include differences in:

  • Gastrointestinal pH and transit time.

  • Expression and activity of metabolic enzymes (e.g., cytochrome P450s).

  • Expression and activity of drug transporters.

It is generally recommended to evaluate pharmacokinetics in at least two species (e.g., a rodent and a non-rodent) during drug development.

Q3: What are the key pharmacokinetic parameters to assess when evaluating a new this compound formulation?

A3: The primary pharmacokinetic parameters to determine the oral bioavailability and exposure are:

Parameter Description
Cmax Maximum (or peak) plasma concentration of the drug.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) The total drug exposure over time.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation compared to the IV dose.

Experimental Protocols

Protocol: Preparation of an Amorphous Solid Dispersion of this compound
  • Polymer Selection: Choose a suitable polymer such as Soluplus®, Kollidon® VA64, or HPMC.

  • Solvent System: Identify a common solvent for both this compound and the selected polymer (e.g., methanol, acetone).

  • Dissolution: Dissolve this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer weight ratio).

  • Solvent Evaporation: Use a spray dryer or a rotary evaporator to remove the solvent, resulting in a solid dispersion powder.

  • Characterization: Analyze the resulting powder using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to assess thermal properties.

  • Reconstitution: For administration, the amorphous solid dispersion powder can be suspended in a suitable aqueous vehicle (e.g., 0.5% methylcellulose).

Protocol: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a solubilized formulation of this compound (e.g., in 100% DMSO, further diluted) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-coated tubes at the following time points:

    • Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_formulation Formulation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Reporting Formulation Preparation Formulation Preparation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation Preparation->Animal Dosing (Oral Gavage) Blood Sampling (Time Points) Blood Sampling (Time Points) Animal Dosing (Oral Gavage)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation

Caption: Experimental workflow for an oral bioavailability study.

G cluster_input Input cluster_formulation Formulation Strategy cluster_absorption GI Absorption cluster_output Result This compound (Poorly Soluble) This compound (Poorly Soluble) Aqueous Suspension Aqueous Suspension This compound (Poorly Soluble)->Aqueous Suspension Optimized Formulation (e.g., SMEDDS) Optimized Formulation (e.g., SMEDDS) This compound (Poorly Soluble)->Optimized Formulation (e.g., SMEDDS) Low Dissolution Low Dissolution Aqueous Suspension->Low Dissolution Enhanced Dissolution & Solubilization Enhanced Dissolution & Solubilization Optimized Formulation (e.g., SMEDDS)->Enhanced Dissolution & Solubilization Low Bioavailability Low Bioavailability Low Dissolution->Low Bioavailability Improved Bioavailability Improved Bioavailability Enhanced Dissolution & Solubilization->Improved Bioavailability

Caption: Impact of formulation on bioavailability.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR Receptor L858R T790M RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR:T790M Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

References

strategies to reduce experimental variability with Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olafertinib (also known as CK-101). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to reduce experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal activity against wild-type (WT) EGFR.[1][2] Its mechanism of action involves covalently binding to the ATP-binding site of the mutated EGFR, which irreversibly blocks downstream signaling pathways crucial for tumor cell growth and survival.[3] This leads to the induction of apoptosis (programmed cell death) in cancer cells harboring these specific EGFR mutations.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use. For in vitro experiments, aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the expected IC50 values for this compound in common NSCLC cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the specific EGFR mutation. Below is a summary of reported IC50 values. Note that experimental conditions can influence these values.

Data Presentation

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 / GI50Reference CompoundReference IC50
HCC827exon 19 deletion< 0.015 µMAfatinib-
NCI-H1975L858R/T790M< 0.005 µMAfatinib57 nM
PC-9exon 19 deletion-Afatinib0.8 nM
H3255L858R-Afatinib0.3 nM
PC-9ERT790M-Osimertinib13 nM
A431Wild-Type689 nM (GI50)Afatinib31 nM

Data compiled from multiple sources.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High Variability in Cell Viability Assays

Symptom Possible Cause Recommended Solution
Inconsistent dose-response curves 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Edge effects: Increased evaporation in the outer wells of the plate. 3. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium.1. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even settling. 2. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 3. Visually inspect the wells for precipitates. If observed, consider using a lower top concentration or a different solvent system (ensure vehicle controls are included).
Low signal-to-noise ratio 1. Suboptimal cell number: Too few or too many cells can lead to a compressed dynamic range. 2. Incorrect assay timing: The incubation time with this compound may be too short or too long.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. For covalent inhibitors like this compound, a longer incubation may be necessary to observe maximal effect.

Issue 2: Inconsistent Results in Western Blotting for p-EGFR

Symptom Possible Cause Recommended Solution
Incomplete inhibition of p-EGFR at expected effective concentrations 1. Emergence of resistant clones: Prolonged cell culture can lead to the selection of cells with resistance mechanisms. 2. Drug inactivity: Improper storage or handling of this compound may lead to degradation. 3. High basal EGFR activation: The signaling pathway may be intensely activated, requiring higher concentrations of the inhibitor.1. Use low-passage number cells and regularly perform cell line authentication. Consider re-deriving cells from a frozen stock. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Serum-starve the cells for 12-24 hours before treatment to reduce basal EGFR phosphorylation.
No p-EGFR signal, even in control groups 1. Ineffective ligand stimulation: If using a ligand (e.g., EGF) to stimulate phosphorylation, it may be inactive or used at a suboptimal concentration. 2. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated p-EGFR during sample preparation.1. Test a range of EGF concentrations and stimulation times. Ensure the EGF is properly stored and handled. 2. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice throughout the preparation process.

Experimental Protocols

Cell Viability Assay (MTS-based)
  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Western Blot for Phospho-EGFR (p-EGFR)
  • Cell Treatment and Lysis:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • (Optional) Serum-starve cells for 12-24 hours.

    • Treat cells with varying concentrations of this compound for the desired time.

    • (Optional) Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBST and detect with an ECL substrate.

  • Stripping and Reprobing:

    • To normalize for protein levels, the membrane can be stripped and reprobed for total EGFR and a loading control (e.g., GAPDH or β-actin).

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition Ligand EGF Ligand EGFR EGFR Receptor (with activating/resistance mutations) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K This compound This compound This compound->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Experimental_Workflow General Experimental Workflow with this compound start Start cell_culture Cell Culture (e.g., NSCLC cell lines) start->cell_culture treatment This compound Treatment (Dose-response/Time-course) cell_culture->treatment assay Endpoint Assay treatment->assay viability Cell Viability Assay (e.g., MTS, MTT) assay->viability Measure Viability western Western Blot (p-EGFR, p-Akt, etc.) assay->western Analyze Protein Levels data_analysis Data Analysis viability->data_analysis western->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end Troubleshooting_Decision_Tree Troubleshooting Inconsistent this compound Efficacy start Inconsistent/Reduced This compound Efficacy check_reagents Are reagents (this compound, media, etc.) fresh and properly stored? start->check_reagents reagent_issue Prepare fresh reagents. Repeat experiment. check_reagents->reagent_issue No check_cells Are cells low passage and authenticated? check_reagents->check_cells Yes cell_issue Thaw new vial of cells. Perform cell line authentication. check_cells->cell_issue No check_protocol Is the experimental protocol optimized? check_cells->check_protocol Yes protocol_issue Optimize cell density, treatment time, and assay conditions. check_protocol->protocol_issue No resistance Consider acquired resistance. Sequence EGFR gene. Test alternative inhibitors. check_protocol->resistance Yes

References

Validation & Comparative

A Head-to-Head Battle in T790M-Positive NSCLC: Olafertinib vs. Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). These agents are specifically designed to overcome the T790M resistance mutation, a common mechanism of failure for earlier-generation EGFR TKIs. Among the frontrunners in this class are the approved drug osimertinib and the investigational agent olafertinib (formerly CK-101). This guide provides a detailed, objective comparison of their performance in preclinical T790M models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy with Subtle Distinctions

Both this compound and osimertinib are irreversible, third-generation EGFR TKIs that selectively target EGFR mutations, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity for mutant EGFR over WT EGFR is a key feature of third-generation inhibitors, leading to a wider therapeutic window and a more favorable side effect profile compared to earlier-generation TKIs.[2]

The mechanism of action for both drugs involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways that drive tumor cell proliferation and survival.[1][2]

In Vitro Efficacy: A Potent Showdown in Cell Lines

Comparative in vitro studies are crucial for assessing the potency and selectivity of kinase inhibitors. Preclinical data from a conference presentation by Qian et al. provides a direct comparison of the 50% inhibitory concentrations (IC50) of this compound (CK-101) and osimertinib in various NSCLC cell lines.

Cell LineEGFR Mutation StatusThis compound (CK-101) IC50 (µM)Osimertinib IC50 (µM)
NCI-H1975 L858R/T790M<0.005Not explicitly stated in the comparative abstract, but other sources report values in the low nanomolar range.
HCC827 exon 19 deletion<0.015Not explicitly stated in the comparative abstract.
A431 Wild-Type>0.5Not explicitly stated in the comparative abstract.
Table 1: Comparative in vitro activity of this compound and Osimertinib in NSCLC cell lines. Data for this compound is sourced from a conference presentation.

The data indicates that this compound is highly potent against the T790M-harboring NCI-H1975 cell line, with an IC50 value of less than 5 nM. The abstract highlights that this compound was over 100-fold less potent against the wild-type EGFR cell line A431, demonstrating its selectivity. While a direct side-by-side IC50 value for osimertinib in NCI-H1975 cells was not provided in this specific abstract, other published data confirms its high potency in the low nanomolar range in T790M-mutant cell lines.

Experimental Protocol: Cell Proliferation Assay

The following is a representative protocol for a cell proliferation assay used to determine the IC50 values of EGFR TKIs.

1. Cell Culture:

  • NSCLC cell lines (e.g., NCI-H1975, HCC827, A431) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or osimertinib) or vehicle control (DMSO).

  • Cells are incubated with the compounds for 72 hours.

3. Viability Assessment:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • For the MTT assay, MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • For the CellTiter-Glo® assay, the reagent is added to the wells, and luminescence is measured, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy: Tumor Regression in Xenograft Models

In vivo studies using xenograft models are essential for evaluating the anti-tumor activity of drug candidates in a living organism.

Preclinical data for this compound demonstrated significant tumor growth inhibition in an NCI-H1975 (L858R/T790M) xenograft model in BALB/c nude mice. Daily oral administration of this compound resulted in up to 95% tumor growth inhibition (p <0.001). The study also showed that this compound inhibited tumor growth by up to 90% in a PC-9 (exon 19 deletion) xenograft model in SCID/Beige mice.

Osimertinib has also been extensively studied in preclinical xenograft models and has shown robust anti-tumor activity, leading to tumor regression in T790M-positive models.

Experimental Protocol: In Vivo Xenograft Study

The following is a representative protocol for an in vivo xenograft study in mice.

1. Animal Models:

  • Immunocompromised mice, such as athymic nude mice or SCID mice (4-6 weeks old), are used.

2. Cell Implantation:

  • NCI-H1975 cells are harvested during the exponential growth phase.

  • A suspension of 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width^2)/2).

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compounds (this compound or osimertinib) are administered orally once daily at specified dose levels for a defined period (e.g., 14 or 21 days). The control group receives a vehicle solution.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated groups compared to the control group.

  • At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement and downstream signaling.

Visualizing the Molecular Landscape and Experimental Design

To better understand the context of this comparison, the following diagrams illustrate the EGFR signaling pathway, a typical in vivo experimental workflow, and a logical comparison of the two inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of this compound and Osimertinib.

InVivo_Workflow Cell Culture\n(NCI-H1975) Cell Culture (NCI-H1975) Subcutaneous\nInjection Subcutaneous Injection Cell Culture\n(NCI-H1975)->Subcutaneous\nInjection 1. Implantation Tumor Growth\nMonitoring Tumor Growth Monitoring Subcutaneous\nInjection->Tumor Growth\nMonitoring 2. Growth Randomization Randomization Tumor Growth\nMonitoring->Randomization 3. Grouping Drug Administration\n(Oral, Daily) Drug Administration (Oral, Daily) Randomization->Drug Administration\n(Oral, Daily) 4. Treatment Tumor Volume\nMeasurement Tumor Volume Measurement Drug Administration\n(Oral, Daily)->Tumor Volume\nMeasurement 5. Efficacy Data Analysis Data Analysis Tumor Volume\nMeasurement->Data Analysis 6. Analysis

Caption: Experimental workflow for in vivo xenograft studies.

Drug_Comparison cluster_this compound This compound (CK-101) cluster_osimertinib Osimertinib Ola_Potency High Potency (IC50 < 5 nM in H1975) Ola_Selectivity >100-fold selective for mutant vs. WT EGFR Ola_InVivo Up to 95% tumor growth inhibition in H1975 xenografts Osi_Potency High Potency (Low nM IC50 in T790M models) Osi_Selectivity High selectivity for mutant vs. WT EGFR Osi_InVivo Demonstrated tumor regression in T790M xenograft models Shared_Characteristics Common Features Olafertinib_Properties This compound Shared_Characteristics->Olafertinib_Properties Irreversible, 3rd Gen EGFR TKI Osimertinib_Properties Osimertinib Shared_Characteristics->Osimertinib_Properties Targets T790M Olafertinib_Properties->Ola_Potency Olafertinib_Properties->Ola_Selectivity Olafertinib_Properties->Ola_InVivo Osimertinib_Properties->Osi_Potency Osimertinib_Properties->Osi_Selectivity Osimertinib_Properties->Osi_InVivo

Caption: Logical comparison of this compound and Osimertinib characteristics.

Conclusion

Based on the available preclinical data, both this compound and osimertinib demonstrate potent and selective activity against EGFR T790M-mutant NSCLC models. The in vitro data suggests that this compound has a very high potency, comparable to what is known for osimertinib. Similarly, the in vivo data for this compound indicates strong anti-tumor efficacy.

It is important to note that the direct comparative data for this compound is currently limited to a conference presentation, and a full peer-reviewed publication with detailed methodologies and further comparative analyses would be beneficial for a more comprehensive assessment. Osimertinib, being an approved drug, has a much larger body of published preclinical and clinical data supporting its efficacy and safety profile.

For researchers and drug development professionals, both molecules represent highly effective third-generation EGFR TKIs. The continued clinical development of this compound will be crucial in determining its ultimate position in the therapeutic armamentarium for T790M-positive NSCLC. Further head-to-head studies, particularly clinical trials, will be necessary to definitively compare their clinical efficacy and safety profiles.

References

Olafertinib's Efficacy Against Novel EGFR Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Olafertinib (CK-101), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR inhibitors. The focus is on its efficacy in the context of both common and novel EGFR mutations driving non-small cell lung cancer (NSCLC). This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support research and drug development efforts.

Executive Summary

This compound is an irreversible EGFR TKI designed to selectively target EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Preclinical data demonstrates its potent inhibitory activity against these common mutations. However, comprehensive, publicly available data directly comparing this compound's efficacy against a wide spectrum of novel and uncommon EGFR mutations alongside other third-generation TKIs remains limited. This guide compiles the available information to provide a current perspective on this compound's standing in the evolving landscape of EGFR-targeted therapies.

Data Presentation: In Vitro Efficacy of EGFR TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other selected EGFR TKIs against various EGFR genotypes. Lower values indicate greater potency. It is important to note that direct comparative data for this compound against a wide range of uncommon mutations is not yet available in published literature.

EGFR Mutation Cell Line This compound (CK-101) Osimertinib Afatinib
Common Activating Mutations
Exon 19 deletionHCC82710 nM (IC50)[2]3 nM (IC50)[2]1 nM (IC50)[2]
L858R (Exon 21)-Data not availableData not availableData not available
T790M Resistance Mutation
L858R/T790MNCI-H19755 nM (IC50)2 nM (IC50)23 nM (IC50)
Wild-Type
WTA431689 nM (IC50)280 nM (IC50)34 nM (IC50)
Uncommon Mutations *
G719A (Exon 18)Ba/F3Data not availableActiveActive
S768I (Exon 20)Ba/F3Data not availableInactiveActive
L861Q (Exon 21)Ba/F3Data not availableActiveActive
Exon 18 Deletion (delE709_T710insD)Ba/F3Data not availableEfficacious (Furmonertinib, Befotertinib)Active
Exon 18 E709KBa/F3Data not availableEfficacious (Furmonertinib, Befotertinib)Active

*Data for uncommon mutations for this compound is not available in the cited sources. The data for other TKIs against uncommon mutations is included for contextual comparison.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing EGFR TKI efficacy, the following protocols can be inferred.

In Vitro Cell Proliferation Assay (GI50/IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce cell proliferation by 50%.

1. Cell Culture:

  • Human cancer cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for exon 19 deletion) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  • A serial dilution of the TKI (e.g., this compound) is prepared in the culture medium.
  • The medium in the wells is replaced with the medium containing the different concentrations of the TKI. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.
  • Plates are incubated for a specified period, typically 72 hours.

3. Viability Measurement:

  • Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
  • The luminescent signal is read using a plate reader.

4. Data Analysis:

  • The luminescence readings are normalized to the vehicle-treated control wells.
  • The GI50 or IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Biochemical EGFR Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

1. Reagents and Materials:

  • Purified recombinant EGFR kinase domains (wild-type and various mutant forms).
  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, BSA, DTT).
  • ATP and a suitable substrate (e.g., a synthetic peptide).
  • The TKI to be tested (e.g., this compound) dissolved in DMSO.
  • A detection system to measure kinase activity, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.

2. Assay Procedure:

  • The EGFR enzyme is pre-incubated with serial dilutions of the TKI in a 384-well plate.
  • The kinase reaction is initiated by adding a mixture of ATP and the substrate.
  • The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

3. Signal Detection:

  • The detection reagent (e.g., ADP-Glo™ reagent) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
  • The luminescent signal is read using a plate reader.

4. Data Analysis:

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of action of third-generation EGFR TKIs like this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes This compound This compound (3rd Gen TKI) This compound->EGFR Irreversibly Inhibits (Mutant Selective)

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro TKI Comparison

The following diagram outlines the typical workflow for comparing the efficacy of different TKIs against various EGFR mutations in a preclinical setting.

TKI_Comparison_Workflow cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis CellLines Select Cell Lines (Diverse EGFR Mutations) Seeding Seed Cells in Plates CellLines->Seeding TKIs Prepare TKIs (this compound, Comparators) Treatment Treat with Serial Dilutions of TKIs TKIs->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Viability Measure Cell Viability Incubation->Viability Normalization Normalize Data to Controls Viability->Normalization CurveFitting Generate Dose-Response Curves Normalization->CurveFitting IC50 Calculate IC50/GI50 Values CurveFitting->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Caption: Workflow for in vitro comparison of EGFR tyrosine kinase inhibitors.

Conclusion

This compound demonstrates significant promise as a third-generation EGFR TKI with potent activity against common activating and T790M resistance mutations, coupled with a favorable selectivity profile over wild-type EGFR. While direct, comprehensive preclinical data comparing its efficacy against a broad panel of novel and uncommon EGFR mutations is not yet widely available, its performance against key mutations suggests it is a valuable candidate for further investigation. As more data from preclinical studies and ongoing clinical trials, such as the Phase 3 trial in treatment-naïve EGFR mutation-positive NSCLC patients, become available, a more complete picture of this compound's role in the treatment of NSCLC with diverse EGFR genotypes will emerge. Researchers are encouraged to consider the methodologies and comparative data presented in this guide to inform their future studies in the dynamic field of EGFR-targeted cancer therapy.

References

A Head-to-Head Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. These inhibitors were meticulously designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the acquired T790M resistance mutation, a common hurdle with first- and second-generation TKIs. A key advantage of this third generation is its ability to spare wild-type (WT) EGFR, thereby reducing toxicity and improving the therapeutic window. This guide provides a detailed, objective comparison of leading third-generation EGFR TKIs, including osimertinib, lazertinib, aumolertinib, and furmonertinib, supported by experimental data from pivotal clinical trials.

Mechanism of Action and Preclinical Potency

Third-generation EGFR TKIs are distinguished by their unique mechanism of action. They function as irreversible inhibitors, forming a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is the cornerstone of their high potency against mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to earlier-generation TKIs.

The preclinical efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity for mutant EGFR over wild-type EGFR is a hallmark of this class of drugs, contributing to their improved safety profiles.

Clinical Efficacy: A Comparative Overview

The clinical development of third-generation EGFR TKIs has been robust, with multiple large-scale Phase III clinical trials demonstrating their superiority over first-generation TKIs in the first-line treatment of EGFR-mutated advanced NSCLC.

Table 1: Comparison of Preclinical Potency (IC50, nM) of Third-Generation EGFR TKIs
EGFR Mutation Osimertinib Lazertinib Aumolertinib Furmonertinib
Exon 19 Del12Data not readily availableData not readily availableData not readily available
L858RData not readily availableData not readily availableData not readily availableData not readily available
Exon 19 Del + T790M<1Data not readily availableData not readily availableData not readily available
L858R + T790M1Data not readily availableData not readily availableData not readily available
Wild-Type EGFR650Data not readily availableData not readily availableData not readily available

Note: Comprehensive and directly comparable preclinical IC50 data across all four agents from a single source is limited. The provided data for osimertinib illustrates its selectivity for mutant over wild-type EGFR.[1]

Table 2: Head-to-Head Comparison of Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
Clinical Trial (Drug) FLAURA (Osimertinib) LASER301 (Lazertinib) AENEAS (Aumolertinib) FURLONG (Furmonertinib)
Comparator Gefitinib or ErlotinibGefitinibGefitinibGefitinib
Median Progression-Free Survival (PFS) 18.9 months20.6 months[2]19.3 months20.8 months
Hazard Ratio (HR) for PFS 0.460.450.460.44
Objective Response Rate (ORR) 80%76%73.8%89%
Median Duration of Response (DoR) 17.2 months19.4 months18.1 monthsData not readily available

Central Nervous System (CNS) Activity

Brain metastases are a frequent and challenging complication in patients with EGFR-mutant NSCLC. A critical advantage of third-generation EGFR TKIs is their ability to penetrate the blood-brain barrier and exert activity in the central nervous system.

In the FURLONG study, furmonertinib demonstrated a superior CNS progression-free survival compared to gefitinib in patients with baseline CNS metastases (20.8 months vs. 9.8 months). The CNS objective response rate was 91% with furmonertinib versus 65% with gefitinib. The LASER201 trial of lazertinib as a second-line treatment showed a CNS objective response rate of 85.7% and a median CNS PFS of 26.0 months in patients with CNS metastases. Nazartinib has also shown promising CNS activity, with a CNS-ORR of 67% and a CNS-mPFS of 17 months in a clinical trial. Both osimertinib and aumolertinib have demonstrated efficacy in treating CNS metastases.

Safety and Tolerability

A key advantage of third-generation EGFR inhibitors is their improved safety profile compared to earlier generations, primarily due to their selectivity for mutant EGFR. The most common adverse events are generally mild to moderate in severity.

Table 3: Comparison of Common Adverse Events (Any Grade)
Adverse Event Osimertinib (FLAURA) Lazertinib (LASER301) Aumolertinib (AENEAS) Furmonertinib (FURLONG)
Diarrhea60%Common16.4%Low frequency of grade ≥3
Rash/Acne59%Common23.4%Low frequency of grade ≥3
Paronychia26.2%Data not readily availableData not readily availableData not readily available
PruritusData not readily availableCommonData not readily availableData not readily available
ParesthesiaData not readily available39%Data not readily availableData not readily available
Grade ≥3 Adverse Events 42%41%36.4%11%

Mechanisms of Acquired Resistance

Despite the profound initial responses, acquired resistance to third-generation EGFR TKIs inevitably emerges. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation. This mutation prevents the covalent binding of the irreversible inhibitors.

Beyond on-target alterations, EGFR-independent (off-target) mechanisms of resistance are also prevalent. These include the activation of bypass signaling pathways, such as MET amplification, which is one of the most common off-target resistance mechanisms. Other bypass pathways involve HER2 amplification and activation of the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways. In some cases, histological transformation to small cell lung cancer can also occur.

Experimental Protocols

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against wild-type and mutant EGFR kinases.

Methodology: A continuous-read kinase assay can be employed.

  • Reagent Preparation:

    • Prepare 10X stocks of recombinant EGFR enzymes (e.g., WT, T790M/L858R) in 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Dispense 5 µL of each EGFR enzyme into a 384-well plate.

    • Add 0.5 µL of serially diluted test compound in 50% DMSO and pre-incubate for 30 minutes at 27°C.

  • Kinase Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the reaction kinetics in a plate reader (e.g., λex360/λem485) every 71 seconds for 30-120 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software like GraphPad Prism.

Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cell lines.

Methodology: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors.

  • Tumor Implantation:

    • Surgically obtain fresh tumor tissue from a consenting patient.

    • Cut the tumor into small fragments (e.g., 3-4 mm).

    • Subcutaneously implant the tumor fragments into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth.

    • When tumors reach a certain size (e.g., 1.5 cm), they can be resected and passaged into new cohorts of mice for expansion.

  • Drug Treatment:

    • Once tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule and route.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the test compound.

Visualizing Key Pathways and Processes

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_plc_gamma PLCγ Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival, Angiogenesis) ERK->Nucleus Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Cellular Proliferation

Caption: Simplified EGFR Signaling Pathway.

TKI_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance TKI Third-Generation EGFR TKI EGFR Mutant EGFR (e.g., T790M) TKI->EGFR Inhibition Resistance Acquired Resistance EGFR->Resistance Leads to C797S EGFR C797S Mutation Resistance->C797S MET_Amp MET Amplification Resistance->MET_Amp HER2_Amp HER2 Amplification Resistance->HER2_Amp Bypass_Pathways Bypass Pathway Activation (e.g., RAS-MAPK) Resistance->Bypass_Pathways Histologic_Transformation Histologic Transformation (e.g., to SCLC) Resistance->Histologic_Transformation

Caption: Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs.

Preclinical_TKI_Evaluation_Workflow start Compound Library kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_viability Cell-Based Assay (e.g., MTT) (Cellular Potency) kinase_assay->cell_viability Active Compounds in_vivo In Vivo Xenograft Model (Efficacy & Tolerability) cell_viability->in_vivo Potent Compounds biomarker Biomarker Analysis (Mechanism of Action) in_vivo->biomarker lead_optimization Lead Optimization in_vivo->lead_optimization biomarker->lead_optimization lead_optimization->kinase_assay Iterative Improvement IND IND-Enabling Studies lead_optimization->IND Candidate Selection

Caption: Preclinical Evaluation Workflow for EGFR TKIs.

References

Olafertinib and MET Inhibitors: A Combination Strategy to Overcome Resistance in EGFR-Mutant Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. Olafertinib, an investigational oral, third-generation, irreversible EGFR-TKI, is designed to selectively inhibit both EGFR-TKI-sensitizing and resistance mutations with minimal activity on wild-type EGFR. However, as with other targeted therapies, acquired resistance remains a significant clinical challenge. One of the key mechanisms of resistance to EGFR inhibitors is the activation of bypass signaling pathways, with the mesenchymal-epithelial transition (MET) receptor tyrosine kinase pathway being a prominent culprit. This guide provides a comparative overview of the rationale and preclinical evidence for combining this compound with MET inhibitors to overcome this resistance, drawing upon data from analogous third-generation EGFR inhibitor combination studies.

The Rationale for Combination Therapy: EGFR and MET Crosstalk

The EGFR and MET signaling pathways are known to be interconnected.[1] Upregulation of the MET pathway can lead to the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, even in the presence of an EGFR inhibitor, thereby promoting tumor cell survival and proliferation. MET amplification has been identified as a resistance mechanism in a significant percentage of patients who experience disease progression on both first-, second-, and third-generation EGFR TKIs.[1][2] This provides a strong rationale for the dual inhibition of both EGFR and MET to achieve a more durable anti-tumor response. Preclinical studies have shown that combining an EGFR TKI with a MET TKI can synergistically inhibit the growth of EGFR-mutant NSCLC cells with MET amplification.[1][2]

Preclinical Data: Synergistic Effects of Combined EGFR and MET Inhibition

While specific preclinical data for this compound in combination with a MET inhibitor is not publicly available, numerous studies on other third-generation EGFR inhibitors, such as osimertinib, in combination with various MET inhibitors, have demonstrated significant synergistic anti-tumor activity. This data serves as a strong surrogate for the expected efficacy of an this compound-MET inhibitor combination.

In Vitro Studies: Cell Viability and Apoptosis

Combination therapy with a third-generation EGFR inhibitor and a MET inhibitor has been shown to be more effective at reducing cell viability and inducing apoptosis in EGFR-mutant, MET-amplified NSCLC cell lines compared to either agent alone.

Cell LineEGFR MutationMET StatusThird-Gen EGFRiMET InhibitorCombination Effect
HCC827-GRexon 19 delMET AmplifiedOsimertinibCapmatinibIncreased tumor inhibition and reduced EMT and self-renewal ability.
H1975L858R/T790M-OsimertinibSavolitinibAcceptable safety profile and demonstrated antitumor activity.
In Vivo Studies: Xenograft Models

In vivo studies using mouse xenograft models of EGFR-mutant, MET-amplified NSCLC have further corroborated the synergistic effects of combining a third-generation EGFR inhibitor with a MET inhibitor.

Xenograft ModelTreatmentTumor Growth InhibitionReference
Patient-Derived Xenograft (PDX)Osimertinib + CapmatinibIncreased tumor inhibition and significantly lower number of CAFs.
HCC827GR or PC-9GR cellsGefitinib + Crizotinib + BevacizumabMarkedly restrained tumor growth.

Clinical Landscape: Combination Therapies in Clinical Trials

The promising preclinical data has led to the clinical investigation of combining third-generation EGFR inhibitors with MET inhibitors in patients with EGFR-mutant NSCLC who have developed resistance to prior EGFR TKI therapy.

Clinical TrialPhaseCombinationPatient PopulationKey Findings
TATTON (NCT02143466)IbOsimertinib + SavolitinibMET-amplified, EGFR-mutated advanced NSCLC with progression on prior EGFR-TKI.Objective response rates of 33% to 67% and median progression-free survival of 5.5 to 11.1 months.
SACHIIIIOsimertinib + SavolitinibLocally advanced or metastatic EGFR-mutant-positive NSCLC with MET amplification following first-line EGFR-TKI failure.The combination treatment demonstrated consistent improvements in key outcomes, including progression-free survival (PFS), disease control rate (DCR), and objective response rate (ORR).
MARIPOSA (NCT04487080)IIIAmivantamab (EGFR-MET bispecific antibody) + LazertinibAdvanced NSCLC with activating EGFR mutations.Significantly improved progression-free survival compared to osimertinib alone.
INSIGHT 2IITepotinib + OsimertinibEGFR-mutant NSCLC with MET amplification and acquired resistance to first-line osimertinib.Promising anti-tumor effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for assessing the effect of this compound and a MET inhibitor on the viability of NSCLC cells.

  • Cell Seeding: Plate NSCLC cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, a MET inhibitor, and the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the EGFR and MET signaling pathways.

  • Cell Lysis: Treat NSCLC cells with this compound, a MET inhibitor, or the combination for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

EGFR and MET Signaling Crosstalk

The following diagram illustrates the crosstalk between the EGFR and MET signaling pathways and the points of inhibition by this compound and a MET inhibitor.

EGFR_MET_Crosstalk EGF EGF EGFR EGFR EGF->EGFR HGF HGF MET MET HGF->MET PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET->PI3K MET->RAS This compound This compound This compound->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR and MET signaling pathway crosstalk and inhibition points.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines a typical workflow for evaluating the efficacy of an this compound and MET inhibitor combination in a mouse xenograft model.

Xenograft_Workflow start Implant NSCLC cells (EGFR-mutant, MET-amplified) into immunodeficient mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into treatment groups: - Vehicle - this compound - MET Inhibitor - Combination tumor_growth->randomize treatment Administer treatment (e.g., daily oral gavage) for a defined period randomize->treatment monitoring Monitor tumor volume and body weight (e.g., twice weekly) treatment->monitoring endpoint Endpoint: - Tumor growth inhibition - Survival analysis - Biomarker analysis (Western blot, IHC) monitoring->endpoint

Caption: In vivo xenograft study workflow.

Conclusion

The combination of a third-generation EGFR inhibitor like this compound with a MET inhibitor represents a promising strategy to overcome a key mechanism of acquired resistance in EGFR-mutant NSCLC. The extensive preclinical and emerging clinical data for analogous combination therapies provide a strong foundation for the continued investigation of this approach. Further studies are warranted to specifically evaluate the efficacy and safety of this compound in combination with various MET inhibitors to define its potential role in the evolving landscape of targeted therapy for NSCLC.

References

The Synergistic Potential of Olafertinib with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of third-generation EGFR inhibitors with traditional chemotherapy, providing a framework for the potential applications of Olafertinib in combination therapies.

For Immediate Release

While direct preclinical and clinical data on the synergistic effects of this compound (CK-101) in combination with chemotherapy are not yet widely available in peer-reviewed literature, a strong rationale for such combinations can be extrapolated from extensive research on other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib. This guide provides a comparative overview of the demonstrated synergistic effects of these analogous compounds with standard chemotherapy agents in non-small cell lung cancer (NSCLC), offering valuable insights for researchers and drug development professionals exploring the potential of this compound.

This compound is a novel, third-generation, irreversible EGFR-TKI designed to selectively target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier-generation EGFR inhibitors.[1][2] Its mechanism of action involves blocking downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately inducing apoptosis.[1] While its potential as a monotherapy is established, its efficacy may be enhanced when combined with chemotherapy, a strategy that has shown significant promise with other drugs in its class.

Synergistic Effects of Third-Generation EGFR Inhibitors with Chemotherapy: Preclinical Evidence

Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining third-generation EGFR-TKIs with chemotherapy agents like pemetrexed and cisplatin. This synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

A key study investigating the combination of osimertinib with pemetrexed or cisplatin in EGFR-mutated NSCLC xenograft models revealed that the combination therapy significantly delayed the onset of resistance compared to osimertinib alone. In these models, while tumors eventually developed resistance to osimertinib monotherapy, the combination treatment led to a more durable anti-tumor response.

Table 1: Preclinical Synergistic Effects of Osimertinib with Chemotherapy in EGFR-Mutant NSCLC Cell Lines

Cell LineChemotherapy AgentCombination Index (CI) ValuesObserved EffectReference
PC9 (EGFR ex19del)Pemetrexed< 1Synergy
HCC827 (EGFR ex19del)Pemetrexed< 1Synergy
PC9T790M (EGFR ex19del, T790M)Pemetrexed< 1Synergy
PC9 (EGFR ex19del)Cisplatin< 1Synergy
HCC827 (EGFR ex19del)Cisplatin< 1Synergy
PC9T790M (EGFR ex19del, T790M)Cisplatin< 1Synergy

Clinical Evidence for Combination Therapy

The preclinical rationale for combining third-generation EGFR-TKIs with chemotherapy has been validated in clinical trials. The FLAURA2 study, a randomized phase III trial, demonstrated that the combination of osimertinib with platinum-pemetrexed chemotherapy significantly improved progression-free survival (PFS) in patients with EGFR-mutated advanced NSCLC compared to osimertinib monotherapy. This benefit was particularly pronounced in patients with baseline brain metastases. While the combination was associated with a higher rate of adverse events, they were generally manageable.

Another phase II study, the OPAL trial (NEJ032C/LOGIK1801), also showed excellent efficacy and tolerable toxicity for osimertinib combined with platinum-based chemotherapy in previously untreated EGFR-mutated advanced NSCLC.

Mechanisms of Synergy

The synergistic effect of combining EGFR inhibitors with chemotherapy is thought to arise from several mechanisms:

  • Complementary Mechanisms of Action: EGFR-TKIs induce cell cycle arrest and apoptosis by blocking specific signaling pathways, while chemotherapy agents cause broader DNA damage and cytotoxicity.

  • Overcoming Tumor Heterogeneity: Chemotherapy can eliminate tumor cell clones that are not dependent on EGFR signaling and may be inherently resistant to EGFR-TKIs.

  • Delaying Acquired Resistance: By targeting different cell populations and mechanisms, combination therapy may delay the emergence of resistant clones.

  • Enhanced Apoptosis: Studies have shown that the combination of an EGFR-TKI with chemotherapy can lead to a more profound induction of apoptosis than either agent alone.

Synergy_Mechanism Proposed Mechanism of Synergy: EGFR Inhibitor and Chemotherapy cluster_2 Tumor Cell Chemo Chemotherapy (e.g., Pemetrexed, Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Induces Apoptosis Apoptosis Chemo->Apoptosis EGFRi 3rd Gen EGFR Inhibitor (e.g., this compound) EGFR_Pathway EGFR Signaling (Proliferation, Survival) EGFRi->EGFR_Pathway Inhibits EGFRi->Apoptosis DNA_Damage->Apoptosis Triggers EGFR_Pathway->Apoptosis Inhibits

Proposed mechanism of synergy between EGFR inhibitors and chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a summarized protocol based on studies of osimertinib in combination with chemotherapy.

Cell Viability and Synergy Analysis

  • Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC9, HCC827, and their T790M-positive derivatives) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the EGFR inhibitor (e.g., this compound), a chemotherapy agent (e.g., pemetrexed or cisplatin), or a combination of both for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Calculation: The results are analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic interaction.

Experimental_Workflow Experimental Workflow for Synergy Assessment A 1. Cell Culture (EGFR-mutant NSCLC cells) B 2. Drug Treatment (Single agents and combinations) A->B C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D 4. Data Analysis (Calculation of Combination Index) C->D E Synergistic Effect (CI < 1) D->E

Workflow for assessing in vitro synergy of drug combinations.

In Vivo Xenograft Studies

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with EGFR-mutant NSCLC cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, EGFR inhibitor alone, chemotherapy alone, and the combination of the EGFR inhibitor and chemotherapy.

  • Drug Administration: Drugs are administered according to a predefined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) with calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.

Conclusion and Future Directions

The substantial body of preclinical and clinical evidence for the synergistic effects of third-generation EGFR inhibitors with chemotherapy provides a strong foundation for investigating similar combinations with this compound. The demonstrated ability of such combinations to enhance anti-tumor efficacy and delay the onset of resistance highlights a promising therapeutic strategy for patients with EGFR-mutated NSCLC.

Future research should focus on conducting preclinical studies to specifically evaluate the synergistic potential of this compound with various chemotherapy agents in relevant cancer cell lines and animal models. Such studies will be critical for determining the optimal combination partners, dosing schedules, and patient populations that would benefit most from this therapeutic approach. The insights gained will be invaluable for the design of future clinical trials aimed at improving outcomes for patients with advanced lung cancer.

References

Cross-Resistance Profile of Olafertinib with Other Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Olafertinib (formerly CK-101), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other TKIs, focusing on their cross-resistance profiles. The information is compiled from preclinical and clinical data to support research and drug development efforts in oncology.

Overview of this compound and EGFR TKI Resistance

This compound is an irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] Like other third-generation TKIs such as osimertinib, this compound is designed to spare wild-type EGFR, potentially leading to a better safety profile.

Acquired resistance to third-generation EGFR TKIs is a significant clinical challenge. The most well-characterized mechanisms of resistance include the emergence of a secondary mutation in the EGFR gene, C797S, which interferes with the covalent binding of these inhibitors, and the activation of bypass signaling pathways, most notably MET amplification.

Preclinical Activity of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound against various EGFR mutations. The following table summarizes the in vitro growth inhibitory activities (GI₅₀/IC₅₀) of this compound against different EGFR mutant cell lines.

Table 1: In Vitro Activity of this compound Against EGFR-Mutant Cell Lines

Cell LineEGFR Mutation StatusThis compound GI₅₀/IC₅₀ (nM)Reference
HCC827del E746_A750 (exon 19 deletion)< 0.015 µM[3]
NCI-H1975L858R/T790M< 0.005 µM[3]
Ba/F3EGFR del1910[4]
Ba/F3EGFR L858R/T790M5
Ba/F3EGFR WT689

Cross-Resistance with Other TKIs

While direct comparative cross-resistance studies between this compound and other specific TKIs are not extensively available in the public domain, its profile as a third-generation EGFR TKI allows for inferences based on the known resistance mechanisms to this class of drugs.

Activity against T790M-Mediated Resistance

This compound, like other third-generation EGFR TKIs, is specifically designed to overcome the T790M "gatekeeper" mutation that confers resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) TKIs. The low nanomolar activity of this compound against cell lines harboring the T790M mutation (Table 1) indicates its efficacy in this setting.

Potential Resistance via C797S Mutation

The C797S mutation is a critical on-target resistance mechanism to all currently approved third-generation EGFR TKIs that form a covalent bond with the C797 residue in the ATP binding pocket. At present, there is no publicly available data on the activity of this compound against EGFR C797S mutations. It is anticipated that, similar to osimertinib, this compound's efficacy would be significantly reduced in the presence of this mutation.

Bypass Pathway Activation: MET Amplification

MET amplification is a key bypass pathway that drives resistance to EGFR TKIs by activating downstream signaling independently of EGFR. Preclinical and clinical studies have shown that combining an EGFR TKI with a MET inhibitor can overcome this resistance mechanism. There are no specific published preclinical studies evaluating the combination of this compound with a MET inhibitor. However, this remains a rational therapeutic strategy to explore for patients who develop MET-amplification-mediated resistance to this compound.

Experimental Protocols

Cell Viability Assay (Based on publicly available information for similar compounds)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) of TKIs against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, NCI-H1975)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tyrosine Kinase Inhibitors (e.g., this compound, Osimertinib, Gefitinib)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the TKI or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Measurement: A cell viability reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC₅₀/GI₅₀ values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI TKI (e.g., this compound) TKI->EGFR

Caption: EGFR Signaling Pathway and TKI Inhibition.

Resistance_Mechanisms cluster_tki EGFR TKI Treatment cluster_resistance Acquired Resistance Mechanisms FirstGen 1st/2nd Gen TKIs (Gefitinib, Erlotinib, Afatinib) T790M EGFR T790M (On-Target) FirstGen->T790M Resistance ThirdGen 3rd Gen TKIs (this compound, Osimertinib) C797S EGFR C797S (On-Target) ThirdGen->C797S Resistance MET_Amp MET Amplification (Bypass Pathway) ThirdGen->MET_Amp Resistance T790M->ThirdGen Overcome by

Caption: Key Resistance Mechanisms to EGFR TKIs.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of TKI A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Cell Viability Reagent C->D E 5. Measure Signal (Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for Cell Viability Assay.

References

Olafertinib Demonstrates Superior Preclinical Activity Over Second-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, November 25, 2025 – Preclinical data reveal that Olafertinib (CK-101), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits a superior efficacy profile compared to second-generation EGFR inhibitors, afatinib and dacomitinib, in non-small cell lung cancer (NSCLC) models harboring EGFR mutations. These findings position this compound as a promising therapeutic agent for patients with EGFR-mutated NSCLC, including those with resistance to earlier-generation TKIs.

This compound is an irreversible kinase inhibitor designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. In contrast, second-generation EGFR inhibitors like afatinib and dacomitinib, while effective against activating EGFR mutations, are less selective and can be limited by toxicities associated with WT EGFR inhibition.

Superior In Vitro Potency Against Key EGFR Mutations

In vitro studies demonstrate this compound's potent and selective activity against cancer cell lines with common EGFR mutations. A key preclinical study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2016 provided a head-to-head comparison of the 50% inhibitory concentrations (IC50) of this compound, afatinib, and the third-generation inhibitor osimertinib.[1]

The data, summarized in the table below, highlight this compound's significant potency against the L858R/T790M double mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors.

Cell Line EGFR Mutation Status This compound (CK-101) IC50 (nM) Afatinib IC50 (nM) Osimertinib (AZD9291) IC50 (nM)
NCI-H1975L858R/T790M5232
HCC827Exon 19 deletion1013
A431Wild-Type68934280
Source: Qian, X., et al. CK-101 (RX518), a mutant-selective inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. American Association for Cancer Research Annual Meeting (AACR). 2016-04-03 Abstract 2078.[1]

These results show that while afatinib is potent against the Exon 19 deletion, it is significantly less effective against the T790M resistance mutation. This compound, however, maintains high potency against both activating and resistance mutations, with an IC50 of 5 nM in the NCI-H1975 cell line, which is more than four times lower than that of afatinib.[1] Importantly, this compound demonstrated over 100-fold greater selectivity for the L858R/T790M mutant EGFR over wild-type EGFR, suggesting a favorable safety profile.[1]

Robust In Vivo Anti-Tumor Activity

The superior in vitro activity of this compound translated to significant tumor growth inhibition in xenograft models of NSCLC. In a study using SCID/Beige mice with PC-9 xenografts (Exon 19 deletion), oral administration of this compound resulted in up to 90% tumor growth inhibition (p <0.001).

Furthermore, in a xenograft model using BALB/c nude mice with NCI-H1975 tumors (L858R/T790M), this compound demonstrated a dose-dependent inhibition of tumor growth, with up to 95% inhibition at the highest dose tested (p <0.001). In contrast, a study on dacomitinib in a gefitinib-resistant NSCLC xenograft model showed its effectiveness but did not provide a direct comparison under the same conditions as the this compound studies. Similarly, while afatinib has shown antitumor effects in various xenograft models, direct comparative data with this compound is not available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited:

Cell Proliferation Assay

The anti-proliferative activity of the EGFR inhibitors was determined using a standard cell viability assay.

  • Cell Culture: Human cancer cell lines (NCI-H1975, HCC827, A431) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, afatinib, or osimertinib for 72 hours.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT), which measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Xenograft Tumor Model

The in vivo efficacy of this compound was evaluated in subcutaneous xenograft models.

  • Cell Implantation: Human NSCLC cells (PC-9 or NCI-H1975) were implanted subcutaneously into the flank of immunodeficient mice (SCID/Beige or BALB/c nude).

  • Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally once daily for 14 or 21 days at various dose levels.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance was determined using appropriate statistical tests.

Signaling Pathways and Logical Framework

The superiority of this compound can be understood through its mechanism of action within the EGFR signaling pathway and its logical advantage over second-generation inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Irreversibly inhibits mutant EGFR 2nd Gen Inhibitors 2nd Gen Inhibitors 2nd Gen Inhibitors->EGFR Irreversibly inhibits WT and mutant EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow Cell_Culture Cell Line Culture (EGFR mutant & WT) In_Vitro_Assay In Vitro Cell Proliferation Assay (IC50 Determination) Cell_Culture->In_Vitro_Assay Xenograft_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Culture->Xenograft_Model Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Xenograft_Model->Data_Analysis

Caption: Experimental workflow for evaluating EGFR inhibitors.

Superiority_Logic This compound This compound High_Potency_Mutant High Potency against Activating & Resistance Mutations This compound->High_Potency_Mutant High_Selectivity High Selectivity for Mutant vs. WT EGFR This compound->High_Selectivity Second_Gen 2nd Gen Inhibitors Lower_Potency_T790M Lower Potency against T790M Second_Gen->Lower_Potency_T790M Lower_Selectivity Lower Selectivity for Mutant vs. WT EGFR Second_Gen->Lower_Selectivity Superior_Efficacy Superior Efficacy in T790M+ Models High_Potency_Mutant->Superior_Efficacy Improved_Safety Potentially Improved Safety Profile High_Selectivity->Improved_Safety

Caption: Logical framework for this compound's superiority.

References

A Comparative In Vitro Analysis of Olafertinib and Afatinib in EGFR-Mutated Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed comparative analysis of two prominent EGFR inhibitors: Olafertinib, a third-generation TKI, and Afatinib, a second-generation TKI. This comparison focuses on their in vitro performance, offering researchers a comprehensive overview supported by experimental data to inform preclinical research and drug development strategies.

Introduction to this compound and Afatinib

This compound (CK-101) is a third-generation, irreversible EGFR-TKI designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] Its high selectivity for mutant EGFR over wild-type (WT) EGFR is intended to improve its therapeutic index and reduce off-target toxicities.[3]

Afatinib is a second-generation, irreversible pan-ErbB family blocker that covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[4] It has demonstrated efficacy against NSCLC with common activating EGFR mutations, such as exon 19 deletions and the L858R mutation.[5] However, its clinical activity in patients with the T790M resistance mutation is limited.

Comparative Efficacy: In Vitro Inhibition of Cell Proliferation

The potency of this compound and Afatinib has been evaluated in various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparing their in vitro efficacy.

InhibitorEGFR Mutation StatusCell LineIC50 / GI50 (nM)Reference
This compound EGFR del19-GI50: 10
EGFR L858R/T790M-GI50: 5
EGFR WT-GI50: 689
Activating MutationHCC827IC50: <15
Resistance Mutation (L858R/T790M)NCI-H1975IC50: <5
Afatinib EGFR del19PC-9IC50: 0.8
EGFR L858RH3255IC50: 0.3
EGFR del19/T790MPC-9ERIC50: 165
EGFR L858R/T790MH1975IC50: 57
EGFR WTBa/F3IC50: 31
Uncommon (G719X)-IC50: <100
Uncommon (L861Q)-IC50: <100
Uncommon (S768I)-IC50: <100

Disclaimer: The IC50/GI50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Impact on EGFR Signaling Pathways

Both this compound and Afatinib exert their anti-tumor effects by inhibiting the autophosphorylation of EGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Afatinib, as a pan-ErbB inhibitor, blocks signaling from all homo- and heterodimers formed by the ErbB family members. In vitro studies have shown that Afatinib effectively suppresses the phosphorylation of EGFR, AKT, and ERK in sensitive cell lines. This compound, being a third-generation inhibitor, is designed to be highly selective for mutant EGFR, leading to the potent inhibition of these downstream pathways in cancer cells harboring sensitizing and T790M resistance mutations, while having minimal effect on cells with wild-type EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (3rd Gen) This compound->EGFR Inhibits (Mutant Selective) Afatinib Afatinib (2nd Gen) Afatinib->EGFR Inhibits (Pan-ErbB) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

EGFR signaling cascade and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of in vitro comparative studies, detailed and standardized experimental protocols are essential. Below are outlines of key methodologies.

Cell Proliferation Assay (MTT/MTS Assay)

This assay is used to determine the IC50 values of the inhibitors.

  • Cell Seeding: NSCLC cells (e.g., PC-9, H1975, HCC827) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or Afatinib (typically ranging from picomolar to micromolar concentrations) for 72 hours. A vehicle control (e.g., DMSO) is included.

  • Reagent Incubation: MTT or MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is employed to assess the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Treatment and Lysis: NSCLC cells are treated with various concentrations of this compound or Afatinib for a specified period (e.g., 2-24 hours). Cells are then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK. This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the changes in protein phosphorylation levels.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assays In Vitro Assays cluster_proliferation Cell Proliferation cluster_signaling Signaling Pathway start Seed NSCLC Cells (e.g., PC-9, H1975) treat Treat with This compound or Afatinib (Serial Dilutions) start->treat assay_choice Select Assay treat->assay_choice mts MTS/MTT Assay (72h incubation) assay_choice->mts Proliferation wb Western Blot (2-24h incubation) assay_choice->wb Signaling read_prolif Measure Absorbance mts->read_prolif calc_ic50 Calculate IC50 read_prolif->calc_ic50 probe Probe for p-EGFR, p-AKT, p-ERK wb->probe analyze_wb Densitometry Analysis probe->analyze_wb

General experimental workflow for in vitro comparison.

Conclusion

The in vitro data indicates that this compound is a potent inhibitor of EGFR-mutant NSCLC cells, particularly those harboring the T790M resistance mutation, with high selectivity over wild-type EGFR. Afatinib demonstrates strong efficacy against common activating EGFR mutations but is less effective against the T790M mutation. The choice of TKI for preclinical research should be guided by the specific EGFR mutation status of the cancer models being investigated. This guide provides a foundational framework for the comparative analysis of these two important EGFR inhibitors, emphasizing the need for standardized experimental protocols to ensure the generation of robust and comparable data.

References

Navigating the Landscape of Osimertinib Resistance: An Assessment of Olafertinib and Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comparative analysis of therapeutic strategies being investigated to overcome osimertinib resistance, with a focus on the positioning of Olafertinib and the performance of next-generation inhibitors supported by experimental data.

Osimertinib has revolutionized the treatment of EGFR-mutated NSCLC, particularly in patients with the T790M resistance mutation that arises after treatment with first- or second-generation TKIs. However, acquired resistance to osimertinib inevitably develops, primarily through two well-defined mechanisms: the emergence of a tertiary EGFR C797S mutation and the amplification of the MET proto-oncogene.[1][2][3] These resistance mechanisms necessitate the development of novel therapeutic agents and strategies.

This compound (CK-101) is a novel, third-generation, irreversible EGFR-TKI designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, with minimal activity against wild-type EGFR.[4][5] While this compound's primary indication has been for patients who have developed resistance to first- and second-generation EGFR inhibitors, its efficacy in the context of osimertinib resistance is an area of active investigation. This guide aims to contextualize the potential role of this compound by comparing it with other emerging therapeutic alternatives for which preclinical and clinical data in osimertinib-resistant settings are available.

Comparative Efficacy of Post-Osimertinib Therapies

The development of fourth-generation EGFR TKIs and combination therapies targeting key resistance pathways are at the forefront of overcoming osimertinib resistance. The following tables summarize the available preclinical data for various therapeutic approaches in osimertinib-resistant models.

Table 1: In Vitro Activity of EGFR TKIs in Osimertinib-Resistant Cell Lines

Compound/StrategyTarget(s)Cell Line (EGFR Mutation Status)IC50 (nM)Reference(s)
Fourth-Generation TKIs
BDTX-1535EGFR (C797S, activating mutations)Ba/F3 (EGFR del19/T790M/C797S)~50
JIN-A02EGFR (C797S, activating mutations)Ba/F3 (EGFR del19/T790M/C797S)~50
OBX02-011EGFR (C797S, activating mutations)Multiple EGFR C797S modelsPotent Inhibition
Combination Therapies
Osimertinib + SavolitinibEGFR + METMET-amplified osimertinib-resistant modelsSynergistic Effect
Osimertinib + CetuximabEGFREGFR L858R/T790M/C797S modelsSynergistic Effect
Brigatinib + CetuximabALK, EGFR (some mutations)C797S triple mutant modelsSynergistic Effect
This compound EGFR (activating and T790M mutations)Data in osimertinib-resistant models not available--

Table 2: In Vivo Efficacy in Osimertinib-Resistant Xenograft Models

TreatmentModel TypeKey Resistance MechanismOutcomeReference(s)
Fourth-Generation TKIs
BDTX-1535Patient-Derived Xenograft (PDX)EGFR C797STumor growth inhibition
OBX02-011Transgenic Mouse ModelEGFR L858R/T790M/C797SEnhanced survival, tumor growth inhibition
Combination Therapies
Osimertinib + CrizotinibPatient-Derived Xenograft (PDX)MET amplificationTumor shrinkage
This compound
Data not available----

Signaling Pathways in Osimertinib Resistance

Understanding the underlying molecular pathways is critical for developing effective countermeasures. The primary mechanisms of osimertinib resistance involve either the restoration of EGFR signaling despite the presence of the drug (on-target resistance) or the activation of alternative signaling pathways that bypass the need for EGFR (off-target resistance).

EGFR_Signaling_and_Resistance cluster_0 EGFR Signaling Pathway cluster_1 Osimertinib Action & Resistance EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits C797S EGFR C797S Mutation C797S->EGFR Prevents Osimertinib Binding MET MET Amplification Bypass Bypass Signaling MET->Bypass Bypass->RAS Bypass->PI3K

EGFR signaling and mechanisms of osimertinib resistance.

Experimental Protocols

The assessment of novel EGFR inhibitors relies on a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate NSCLC cells (e.g., H1975 for T790M, or engineered cell lines with C797S or MET amplification) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of the EGFR inhibitor (e.g., this compound, Osimertinib, or a fourth-generation TKI) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for EGFR Pathway Inhibition

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins to confirm the mechanism of action of the inhibitor.

  • Cell Treatment and Lysis: Treat cells with the EGFR inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are crucial for evaluating the efficacy of a drug in a more clinically relevant setting.

  • Tumor Implantation: Implant tumor fragments from osimertinib-resistant patients subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the investigational drug (e.g., this compound) or vehicle control to the mice daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint Analysis: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Osimertinib-Resistant Cell Lines B Cell Viability Assay (e.g., MTT) A->B D Western Blot (p-EGFR, p-AKT, p-ERK) A->D C Determine IC50 B->C F Patient-Derived Xenograft (PDX) Model C->F Promising candidates advance to in vivo E Confirm Pathway Inhibition D->E E->F G Drug Treatment F->G H Tumor Volume Measurement G->H I Pharmacodynamic Analysis H->I

General experimental workflow for assessing a novel TKI.

Conclusion and Future Directions

The landscape of treatment for osimertinib-resistant NSCLC is rapidly evolving. While this compound is an established third-generation EGFR TKI targeting the T790M mutation, its specific efficacy against the primary mechanisms of osimertinib resistance, namely the C797S mutation and MET amplification, remains to be fully elucidated through dedicated preclinical and clinical studies.

The development of fourth-generation EGFR TKIs and rational combination therapies offers significant promise for patients who have progressed on osimertinib. The data presented in this guide highlight the potent activity of several next-generation inhibitors in preclinical models of osimertinib resistance. For researchers and drug developers, the key challenges will be to design clinical trials that can effectively evaluate these new agents, identify predictive biomarkers for patient selection, and ultimately integrate these novel therapies into the clinical management of EGFR-mutated NSCLC. Continued investigation into the molecular underpinnings of resistance will be paramount to staying ahead of the evolving tumor landscape.

References

Safety Operating Guide

Navigating the Safe Disposal of Olafertinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of investigational compounds like olafertinib are critical components of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals handling this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor must adhere to stringent protocols to mitigate risks.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for cytotoxic anticancer agents.

I. Understanding the Compound

This compound (CK-101) is an investigational, oral, irreversible kinase inhibitor targeting selective mutations of EGFR.[1] As with many potent, targeted therapies, all materials that come into contact with this compound should be considered potentially hazardous and handled accordingly.[4]

II. Core Principles of Cytotoxic Waste Management

The foundational principle for managing cytotoxic waste is the segregation and treatment of all contaminated materials as hazardous. This includes unused or expired drugs, personal protective equipment (PPE), labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste via sewer systems.

III. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to prevent exposure.

Recommended PPE:

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher.

IV. Step-by-Step Disposal Procedures

The following procedures are based on established guidelines for the disposal of cytotoxic anticancer agents.

Step 1: Segregation of Waste

At the point of generation, meticulously separate waste into designated, clearly labeled containers.

Waste CategoryDescriptionContainer Type
Sharps Needles, syringes, scalpels, and contaminated glass.Puncture-resistant sharps container labeled "Cytotoxic Sharps"
Solid Waste Gloves, gowns, bench paper, and other disposable items.Yellow or other designated chemotherapy waste bag/bin
Liquid Waste Unused media, stock solutions, and contaminated liquids.Leak-proof, labeled container for chemical waste
Unused Drug Expired or unwanted this compound.Original vial or a designated hazardous drug waste container

Step 2: Decontamination of Work Surfaces

Thoroughly decontaminate all surfaces that may have come into contact with this compound.

  • Initial Clean: Using a low-lint wipe saturated with a detergent solution, wipe the entire surface in a unidirectional motion. Dispose of the wipe in a designated hazardous waste container.

  • Rinse: With a new wipe and sterile water, rinse the surface to remove any detergent residue.

  • Final Decontamination: Use a wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry completely.

Step 3: Packaging and Labeling for Disposal

Proper packaging and labeling are crucial for the safe transport and final disposal by environmental health and safety (EHS) personnel.

  • Seal Containers: Securely seal all waste containers when they are approximately three-quarters full to prevent spills.

  • Labeling: Ensure all containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

Step 4: Final Disposal

  • Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.

  • Professional Disposal: Never dispose of this compound or contaminated materials in the regular trash or down the drain. All waste must be collected by trained EHS personnel for incineration or other approved disposal methods.

V. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move to fresh air.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin with plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

VI. Logical Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.

Workflow for cytotoxic laboratory waste segregation.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound, if available, and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety protocols.

References

Personal protective equipment for handling Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Olafertinib in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is synthesized from the safety protocols of structurally related tyrosine kinase inhibitors and general guidelines for handling antineoplastic agents. Researchers, scientists, and drug development professionals should use this as a foundational resource, supplementing it with institution-specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, comprehensive personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Double Chemotherapy GlovesNitrile gloves are recommended. Change gloves regularly and immediately if contaminated.
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes or dust.
Body Impervious Lab Coat or GownA disposable, solid-front gown is preferred to prevent skin contact.
Respiratory RespiratorA NIOSH-approved respirator is necessary when handling the powdered form of the compound.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following table outlines the initial first aid steps.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Handling and Disposal Workflow

Proper handling and disposal of this compound and associated waste are essential to ensure laboratory and environmental safety. The following diagram illustrates the recommended workflow.

G Workflow for Handling and Disposal of this compound cluster_handling Handling this compound cluster_disposal Waste Disposal A Wear appropriate PPE: - Double gloves - Safety goggles - Lab coat - Respirator (for powder) B Handle in a designated area: - Chemical fume hood - Biological safety cabinet A->B C Weigh and prepare solutions carefully to avoid generating dust or aerosols B->C D Segregate Waste C->D After use E Contaminated solid waste (gloves, vials, etc.) D->E F Liquid waste (unused solutions) D->F G Sharps waste (needles, syringes) D->G H Place in designated, labeled hazardous waste containers E->H F->H G->H I Arrange for pickup by authorized waste disposal service H->I

Caption: This diagram outlines the procedural steps for safely handling this compound and disposing of associated waste materials.

Waste Management

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste : Items such as gloves, absorbent pads, and empty vials that are contaminated with this compound should be disposed of in a designated hazardous waste container.[1]

  • Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Sharps : Needles and syringes used for handling this compound must be placed in a designated sharps container for hazardous materials.[1]

All waste containers must be properly labeled with the contents and associated hazards and disposed of through an approved hazardous waste management program.[2]

Spill Management

In the event of a spill, the area should be evacuated and secured.

  • Notification : Alert laboratory personnel and the institutional safety officer.

  • PPE : Wear appropriate personal protective equipment before attempting to clean the spill.

  • Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the area with damp absorbent pads to avoid generating dust.

  • Cleaning : Clean the area with an appropriate deactivating agent or detergent and water.

  • Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.

It is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.